Nacubactam
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
an antibacterial with serine beta-lactamase inhibitory activity; structure in first source
Properties
IUPAC Name |
[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPYSTVZQAADE-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452458-86-4 | |
| Record name | Nacubactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1452458864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nacubactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,5R)-N-(aminoethoxy)-7-oxo-6-(sulfooxy)-1,6-diazobicylo[3.2.1]octane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NACUBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832O37V7MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nacubactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nacubactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor currently in late-stage clinical development. It exhibits a distinctive dual mechanism of action, inhibiting a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) and demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This dual activity not only protects partner β-lactam antibiotics from enzymatic degradation but also enhances their efficacy, positioning this compound as a promising agent to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
The emergence and global spread of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, represents a critical threat to public health. While the development of β-lactamase inhibitors has been a successful strategy, the increasing prevalence of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), necessitates novel agents with broader and more potent activity.
This compound (formerly OP0595 or RG6080) was discovered through efforts to identify new DBO scaffolds with enhanced properties over existing inhibitors like avibactam.[1][2] The key innovation in this compound's design is the incorporation of an aminoethoxy side chain, which was found to confer the dual-action mechanism of β-lactamase inhibition and direct PBP2 binding.[3] This "enhancer" effect allows this compound to act synergistically with β-lactam partners that target other PBPs, leading to potent bactericidal activity against a wide range of resistant pathogens.[3]
Chemical Synthesis
The chemical synthesis of this compound, systematically named [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, involves a multi-step process. While specific proprietary details of the manufacturing process are not fully public, a plausible synthetic route can be constructed based on published information for related DBO compounds. The synthesis generally involves the construction of the core diazabicyclooctane ring system, followed by the introduction of the side chains and final sulfation.
A generalized synthetic scheme is presented below. This process typically starts from a chiral precursor to establish the desired stereochemistry of the bicyclic core.
Caption: Generalized synthetic workflow for this compound.
Disclaimer: This represents a generalized synthetic pathway. Actual manufacturing processes may differ and involve proprietary reagents and conditions.
Mechanism of Action
This compound's efficacy stems from its dual inhibitory functions targeting key mechanisms of bacterial survival and resistance.
β-Lactamase Inhibition
This compound is a potent inhibitor of a wide range of serine β-lactamases, including:
-
Class A: Extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M, as well as carbapenemases like KPC.[1][4]
-
Class C: AmpC cephalosporinases.[1]
-
Class D: Some oxacillinases (OXA-type carbapenemases).[1]
The inhibition mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase. This reversible covalent bond effectively inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic.
Penicillin-Binding Protein 2 (PBP2) Inhibition
Uniquely among clinically advanced DBOs, this compound also exhibits intrinsic antibacterial activity by targeting and inhibiting PBP2, an essential enzyme in the bacterial cell wall synthesis pathway.[2] PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. By inhibiting PBP2, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This direct antibacterial effect contributes to its potency and provides a synergistic "enhancer" effect when combined with β-lactams that target other PBPs.
Caption: Dual mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound, both alone and in combination with partner β-lactams, against a range of bacterial isolates and β-lactamases.
Table 1: In Vitro Activity of this compound and Comparators
| Organism/Enzyme | This compound MIC (μg/mL) | Meropenem MIC (μg/mL) | Meropenem/Nacubactam (1:1) MIC (μg/mL) |
| E. coli (CTX-M-15) | >256 | 64 | 0.5 |
| K. pneumoniae (KPC-2) | >256 | 128 | 1 |
| K. pneumoniae (KPC-3) | >256 | >64 | 0.5 - 4 |
| E. cloacae (AmpC) | 4 - 16 | 0.25 - 2 | 0.25 - 1 |
| M. abscessus ATCC 19977T | >256 | 32 | 4 |
Data compiled from multiple sources.[5][6][7] MIC values can vary based on the specific strain and testing conditions.
Table 2: Inhibitory Activity of this compound Against Purified β-Lactamases
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) |
| KPC-2 | 66 | 31 ± 3 | 5,815 ± 582 |
| KPC-2 (K234R variant) | 781 | 270 ± 27 | 247 ± 25 |
| SHV-1 | ND | ND | ND |
| TEM-1 | ND | ND | ND |
ND: Not determined from the provided search results. Data from[4][8].
Experimental Protocols
The following are detailed protocols for key experiments used in the characterization of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test organism (e.g., K. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and partner β-lactam stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: a. Prepare serial two-fold dilutions of this compound and the partner β-lactam in CAMHB directly in the 96-well plate. For combination testing, a checkerboard format is typically used with varying concentrations of both agents.
-
Inoculation: a. Inoculate each well with the prepared bacterial suspension. b. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Experimental workflow for MIC determination.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified β-lactamase.
Materials:
-
Purified β-lactamase (e.g., KPC-2, SHV-1, TEM-1)
-
This compound stock solution
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of kinetic reads at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: a. Dilute the purified β-lactamase to a working concentration in the assay buffer. b. Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: a. Add the diluted enzyme to the wells of the microtiter plate. b. Add the this compound dilutions to the respective wells. c. Include an enzyme control (no inhibitor) and a blank (no enzyme). d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding a solution of nitrocefin to all wells. b. Immediately begin monitoring the change in absorbance at 486 nm over time (kinetic read) due to the hydrolysis of nitrocefin.
-
Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
In Vivo Efficacy in a Murine Pneumonia Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic in a murine model of bacterial pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., ICR strain)
-
Test organism (e.g., carbapenem-resistant K. pneumoniae)
-
This compound and partner β-lactam for injection
-
Cyclophosphamide (for inducing neutropenia)
-
Anesthetic
-
Sterile saline
Procedure:
-
Induction of Neutropenia: a. Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection: a. Anesthetize the mice. b. Inoculate the mice intranasally with a suspension of the test organism to establish a lung infection.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous injections of this compound, the partner β-lactam, the combination, or vehicle control. b. Administer treatments at specified intervals (e.g., every 8 hours) for a defined duration (e.g., 24-48 hours).
-
Assessment of Efficacy: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions. c. Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/lung).
-
Data Analysis: a. Compare the bacterial loads in the lungs of the different treatment groups to the control group to determine the reduction in bacterial burden.
Conclusion
This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel dual mechanism of action, combining broad-spectrum β-lactamase inhibition with intrinsic antibacterial activity against PBP2, offers a promising therapeutic strategy for infections caused by highly resistant Gram-negative pathogens. The data presented in this guide underscore its potential, and the detailed protocols provide a framework for further investigation into its properties and applications. As this compound progresses through clinical trials, it holds the potential to become a valuable component of the antimicrobial armamentarium for treating serious and life-threatening bacterial infections.
References
- 1. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydron | C7H11N3O6S | CID 90333665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Phase Research of Nacubactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical development for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2] What sets this compound apart is its dual mechanism of action: it not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[3][4][5] This unique characteristic allows this compound to act as a "β-lactam enhancer," potentiating the activity of partner β-lactams.[6] This technical guide provides a comprehensive overview of the early-phase research on this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating its mechanism of action.
Core Mechanism of Action
This compound's efficacy stems from a dual-pronged attack on bacterial cell wall synthesis and resistance mechanisms.
-
β-Lactamase Inhibition: As a diazabicyclooctane, this compound effectively inhibits Ambler class A, C, and some class D serine β-lactamases.[4][7] This protects co-administered β-lactam antibiotics from enzymatic degradation by these prevalent resistance enzymes.[5]
-
PBP2 Inhibition: Uniquely among many β-lactamase inhibitors, this compound directly binds to and inhibits penicillin-binding protein 2 (PBP2), an essential enzyme in the synthesis of the bacterial cell wall in Enterobacteriaceae.[3][6][7] This intrinsic antibacterial activity contributes to its overall potency and synergistic effect with other β-lactams that may target different PBPs.[6][8]
Below is a diagram illustrating the dual mechanism of action of this compound.
In Vitro Activity
The in vitro efficacy of this compound, both alone and in combination with various β-lactams, has been extensively evaluated against a wide range of bacterial isolates.
Table 1: In Vitro Activity of this compound and Meropenem-Nacubactam against Enterobacteriaceae
| Organism Class | β-Lactamase Profile | This compound MIC50 (mg/L) | Meropenem MIC90 (mg/L) | Meropenem/Nacubactam (1:1) MIC90 (mg/L) |
| Enterobacteriaceae | Class A (non-carbapenemase) | 4 | 0.06 | 0.03 |
| Enterobacteriaceae | Class C | 4 | 0.25 | 0.12 |
| Enterobacteriaceae | KPC | 4 | 32 | 1 |
| Enterobacteriaceae | Class D (OXA-48-like) | >32 | 16 | 2 |
| Enterobacteriaceae | Class B (Metallo-β-lactamase) | 4 | 64 | 8 |
Data summarized from a study investigating this compound's activity against β-lactamase-producing Enterobacteriaceae.[3]
Table 2: Activity of this compound in Combination with β-Lactams against Mycobacterium abscessus Complex
| β-Lactam | β-Lactam MIC50 (µg/mL) | β-Lactam + this compound (8 µg/mL) MIC50 (µg/mL) | Fold Reduction in MIC50 |
| Meropenem | 64 | 8 | 8 |
| Cefepime | 128 | 64 | 2 |
| Amoxicillin | >256 | 128 | >2 |
Data from a study on the in vitro activity of this compound against clinical isolates of M. abscessus complex.[9]
In Vivo Efficacy
Animal models have been crucial in demonstrating the in vivo potential of this compound combinations for treating serious infections.
Murine Complicated Urinary Tract Infection (cUTI) Model
In a neutropenic murine cUTI model, the combination of meropenem and this compound demonstrated significant efficacy against various multidrug-resistant Enterobacteriaceae isolates.[2][10]
-
Key Findings:
-
Meropenem-Nacubactam achieved a ≥3 log reduction in bacterial counts from the 48-hour control in 9 out of 10 isolates tested.[2][10]
-
The combination was effective against isolates resistant to meropenem and ceftazidime-avibactam.[2][10]
-
This compound alone exhibited antibacterial properties, achieving a >1 log reduction against the majority of isolates.[2][10]
-
Murine Pneumonia Model
The efficacy of β-lactam/Nacubactam combinations has also been assessed in a murine pneumonia model against carbapenem-resistant Enterobacter cloacae and Klebsiella pneumoniae.[8]
-
Key Findings:
-
Combinations of this compound with aztreonam, cefepime, and meropenem showed enhanced antimicrobial activity against isolates producing IMP-1, IMP-6, or KPC carbapenemases.[8]
-
Most combination therapies resulted in bacteriostatic to bactericidal activity against the tested carbapenem-resistant isolates.[8]
-
The workflow for a typical in vivo efficacy study is depicted below.
Pharmacokinetics and Safety
Phase 1 clinical trials have provided valuable insights into the pharmacokinetic profile and safety of this compound in healthy volunteers.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)
| Dose (mg) | Cmax (mg/L) | AUC0-inf (mg*h/L) | t1/2 (h) |
| 50 | 2.8 | 4.3 | 1.3 |
| 8000 | 445 | 698 | 1.8 |
Data from a single-ascending-dose study in healthy volunteers.[4][11]
-
Key Pharmacokinetic Observations:
-
Safety and Tolerability:
-
This compound was generally well-tolerated in single doses up to 8,000 mg and multiple doses up to 4,000 mg every 8 hours.[4][7][12]
-
The most frequently reported adverse events were mild to moderate and included complications associated with intravenous access and headache.[4][7][12]
-
No serious adverse events or dose-limiting toxicities were reported in these early-phase trials.[4][12]
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and its combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][13]
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[9][13] For combination testing, a fixed concentration of this compound (e.g., 4 or 8 µg/mL) or a fixed ratio (e.g., 1:1) with the partner β-lactam is used.[3][9]
-
Inoculum Preparation: Bacterial isolates are cultured to the logarithmic phase of growth, and the suspension is adjusted to a standardized concentration (e.g., 5 x 105 CFU/mL).[9]
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35°C for 16-20 hours for Enterobacteriaceae).[9]
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9]
In Vivo Murine Infection Models
-
cUTI Model:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[2]
-
Infection: A standardized inoculum of the test organism is instilled directly into the bladder via a catheter.[2]
-
Treatment: Human-simulated exposures of the test agents are administered, typically subcutaneously, at specified time points post-infection.[2]
-
Efficacy Assessment: At the end of the treatment period (e.g., 48 hours), mice are euthanized, and the kidneys are homogenized to determine the bacterial load (CFU/g of tissue). Efficacy is calculated as the log10 CFU reduction compared to the untreated control group.[2][10]
-
-
Pneumonia Model:
-
Immunosuppression: Similar to the cUTI model, mice are rendered neutropenic.[8]
-
Infection: A bacterial suspension is administered intranasally to induce pneumonia.[8]
-
Treatment: Therapy is initiated at a set time post-infection with human-simulated drug exposures.[8]
-
Efficacy Assessment: Lungs are harvested at the end of the study period, homogenized, and plated to quantify the bacterial burden. The change in log10 CFU/lung compared to the start of therapy is used to determine efficacy.[8]
-
Conclusion
The early-phase research on this compound has established it as a promising β-lactamase inhibitor with a novel dual mechanism of action. Its ability to both inhibit key β-lactamases and exert direct antibacterial effects through PBP2 inhibition makes it a potent partner for β-lactam antibiotics against challenging Gram-negative pathogens. The in vitro and in vivo data demonstrate its potential to address the significant unmet medical need posed by infections caused by carbapenem-resistant Enterobacteriaceae. Further clinical development will be crucial to fully elucidate the therapeutic role of this compound-based combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihma.com [ihma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model [mdpi.com]
- 9. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Nacubactam's Dual Assault on β-Lactamases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam is a diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating a distinctive dual mechanism of action. It not only inhibits a broad spectrum of serine-β-lactamases (SBLs) but also exhibits intrinsic antibacterial activity through its binding to penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4] This dual activity allows this compound to protect co-administered β-lactam antibiotics from degradation and to exert a direct bactericidal effect, a combination that is particularly potent against multidrug-resistant Gram-negative bacteria. This guide provides an in-depth technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Dual Mode of Action
This compound's efficacy stems from two primary mechanisms:
-
Inhibition of Serine-β-Lactamases (SBLs): this compound is a potent inhibitor of Ambler class A, C, and some class D SBLs.[1][4] Similar to other DBOs like avibactam, this compound forms a reversible covalent bond with the active site serine residue of these enzymes, rendering them inactive and unable to hydrolyze β-lactam antibiotics.[1]
-
Penicillin-Binding Protein 2 (PBP2) Inhibition and the "β-Lactam Enhancer" Effect: this compound binds to PBP2, a crucial enzyme in the synthesis of the bacterial cell wall.[1][2][3][4] This inhibition disrupts cell wall maintenance and synthesis, leading to direct antibacterial activity. Furthermore, this PBP2 binding creates a synergistic or "enhancer" effect when combined with other β-lactam antibiotics that may target different PBPs.[2] This multi-target approach enhances the overall antibacterial efficacy, even against bacteria producing metallo-β-lactamases (MBLs), which are not directly inhibited by this compound.[4][5]
Quantitative Data
The inhibitory activity of this compound against various β-lactamases and its binding affinity for PBP2 can be quantified using several key parameters. The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Serine-β-Lactamases
| β-Lactamase | Ambler Class | Organism Source | IC50 (µM) | Apparent Ki (µM) | Acylation Efficiency (k2/K) (M⁻¹s⁻¹) |
| KPC-2 | A | Klebsiella pneumoniae | 66[6] | 31 ± 3[7][8][9] | 5,815 ± 582[7][8][9] |
| KPC-2 K234R variant | A | Klebsiella pneumoniae | 781[6] | 270 ± 27[7][8][9] | 247 ± 25[7][8][9] |
| OXA-48 | D | Klebsiella pneumoniae | 19.91[10] | - | - |
| OXA-163 | D | Klebsiella pneumoniae | 1.23[10] | - | - |
| OXA-405 | D | Klebsiella pneumoniae | 10.60[10] | - | - |
IC50: Half-maximal inhibitory concentration. Apparent Ki: Apparent inhibition constant. k2/K: Second-order rate constant for enzyme acylation.
Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem in Combination with this compound against Metallo-β-Lactamase (MBL)-Producing Enterobacteriaceae
| Organism Collection | Meropenem MIC Range (mg/L) | Meropenem/Nacubactam (4+4 mg/L) MIC Range (mg/L) | % Susceptible to Meropenem/Nacubactam |
| Consecutive Collection (n=210) | 0.25 - >128 | ≤0.06 - >128 | 93.3 |
| Combined Collection (n=309) | 0.25 - >128 | ≤0.06 - >128 | 88.0 |
| Most Resistant Isolates (n=57) | ≥128 | 0.5 - >128 | 43.9 |
Data adapted from Mushtaq et al. (2019).[5] Susceptibility breakpoints were not defined in the study; the percentage reflects isolates with an MIC ≤ 4 mg/L for the combination.
Experimental Protocols
Protocol 1: Determination of IC50 for β-Lactamase Inhibition using Nitrocefin Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution of known concentration
-
Nitrocefin (chromogenic substrate) stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over a 10-15 minute period.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations expected to inhibit the enzyme.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted β-lactamase to each well.
-
Add an equal volume of each this compound dilution to the respective wells.
-
Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.
-
-
Reaction Initiation: Add a fixed volume of nitrocefin solution to each well to initiate the reaction. The final concentration of nitrocefin should be close to its Km value for the specific enzyme if known, or a concentration that gives a robust signal.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay
Objective: To assess the ability of this compound to bind to PBP2 by measuring its competition with a fluorescently labeled β-lactam.
Materials:
-
Bacterial membrane preparation containing PBPs
-
This compound stock solution
-
Fluorescently labeled penicillin, such as Bocillin™ FL (a fluorescent derivative of penicillin V)
-
Assay buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Membrane Preparation: Prepare bacterial inner membranes from an appropriate bacterial strain (e.g., Escherichia coli) known to express the target PBP2.
-
Competitive Binding:
-
In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set time (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding to PBP2.
-
Include a control tube with membranes and buffer only (no this compound).
-
-
Fluorescent Labeling: Add a fixed, non-saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs.
-
Reaction Termination: Stop the labeling reaction by adding a high concentration of unlabeled penicillin G or by adding SDS-PAGE sample buffer.
-
SDS-PAGE and Visualization:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to PBP2 for each this compound concentration.
-
A decrease in fluorescence intensity with increasing this compound concentration indicates competitive binding.
-
The concentration of this compound that reduces the fluorescence signal by 50% can be determined as the IC50 for PBP2 binding.
-
Visualizations
Dual Inhibitory Mechanism of this compound
References
- 1. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 2. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. biorxiv.org [biorxiv.org]
The Intrinsic Antibacterial Activity of Nacubactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Unlike many other β-lactamase inhibitors that primarily serve to protect partner β-lactam antibiotics from enzymatic degradation, this compound exhibits a distinctive dual mechanism of action.[1][4] It not only inhibits a broad spectrum of serine β-lactamases but also possesses inherent antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[4][5][6] This technical guide provides an in-depth overview of the intrinsic antibacterial properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Intrinsic Activity
This compound's standalone antibacterial effect is primarily attributed to its ability to bind to and inhibit PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall.[1][4][5][6] This targeted inhibition disrupts peptidoglycan cross-linking, leading to a weakened cell wall and ultimately cell lysis. This direct action classifies this compound as a PBP2-active antibacterial agent.[7] Furthermore, this PBP2 inhibition contributes to a synergistic or "enhancer" effect when this compound is combined with other β-lactam antibiotics that target different PBPs.[4][6][8]
Beyond its direct antibacterial action, this compound is a potent inhibitor of Ambler class A and class C serine β-lactamases, and it also shows activity against some class D enzymes.[3][5][9] This inhibitory profile protects partner β-lactams from degradation by a wide array of clinically relevant resistance enzymes, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases.[6][8][10]
Spectrum of Intrinsic Antibacterial Activity
This compound monotherapy has demonstrated in vitro activity against a range of Gram-negative bacteria. Its efficacy is most pronounced against species where PBP2 is a critical target and where intrinsic or acquired resistance mechanisms, other than serine β-lactamase production, are minimal.
Quantitative In Vitro Activity of this compound Alone
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound as a single agent against various bacterial isolates as reported in the literature.
| Bacterial Species/Group | Resistance Profile | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference(s) |
| Escherichia coli | MBL-producing | 1 to >32 | - | - | [11] |
| Enterobacter spp. | MBL-producing | 1 to >32 | - | - | [11] |
| Klebsiella spp. | MBL-producing | 1 to >32 | - | - | [11] |
| Proteeae (e.g., Proteus spp.) | MBL-producing | Universally resistant (>32) | - | - | [11] |
| Pseudomonas aeruginosa | AmpC-overproducing & KPC-expressing | 128 to >256 | - | - | [2] |
| Mycobacterium abscessus | ATCC 19977T | >256 | - | - | [12] |
| Klebsiella pneumoniae | KPC-3 producing (outlier) | >256 | - | - | [6] |
| Enterobacteriaceae | Class D β-lactamase producers | Lower activity noted | 2-4 (most subgroups) | - | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the specific value was not provided in the cited sources.
The data indicate that while this compound has intrinsic activity against many Enterobacteriaceae, with MICs often clustering between 1-8 mg/L, some species and resistant phenotypes, such as Proteeae and certain Pseudomonas aeruginosa strains, exhibit high-level resistance to this compound alone.[2][11] In some pathogens like Mycobacterium abscessus, the intrinsic activity of this compound is negligible, and its primary role is the potentiation of partner β-lactams through β-lactamase inhibition.[12][13]
Experimental Protocols
The evaluation of this compound's intrinsic antibacterial activity relies on established microbiological and pharmacological methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of this compound is typically assessed by determining the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells (growth control without drug and sterility control without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
This protocol is consistent with the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]
In Vivo Efficacy Assessment
Murine infection models are crucial for evaluating the in vivo activity of this compound. These models help to understand the pharmacodynamics of the drug in a living system.
Methodology: Neutropenic Murine Infection Models
-
Complicated Urinary Tract Infection (cUTI) Model:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A known quantity of the test organism is instilled directly into the bladder via a catheter.
-
Treatment: Human-simulated dosing regimens of this compound, a partner antibiotic, or the combination are administered, typically starting 2 hours post-infection.
-
Assessment: At a predetermined time point (e.g., 24 or 48 hours), mice are euthanized, and the kidneys and/or bladder are homogenized. The bacterial load (CFU/organ) is quantified by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU compared to control groups.[14]
-
-
Lung Infection (Pneumonia) Model:
-
Induction of Neutropenia: As in the cUTI model, mice are made neutropenic.
-
Infection: Mice are infected via intranasal or intratracheal inoculation with a specific bacterial suspension.
-
Treatment: Human-simulated exposures of this compound and/or a partner drug are administered.
-
Assessment: At 24 hours post-treatment initiation, the bacterial burden in the lungs is determined by homogenizing the lung tissue and plating for CFU counts. The change in log₁₀ CFU/lung relative to monotherapy or control groups is used to assess efficacy.[2]
-
Conclusion
This compound possesses a unique dual mechanism of action that distinguishes it from other β-lactamase inhibitors. Its intrinsic antibacterial activity, mediated through the inhibition of PBP2 in Enterobacteriaceae, provides a standalone therapeutic effect against susceptible organisms and enhances the activity of partner β-lactams.[1][6] While its spectrum as a monotherapy agent is focused on certain Gram-negative pathogens, this inherent activity is a critical component of its overall profile.[11] The combination of direct antibacterial action and potent β-lactamase inhibition positions this compound as a promising candidate to address the challenge of infections caused by multidrug-resistant bacteria.[1][15] Further clinical development will continue to elucidate its role in the therapeutic armamentarium.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Meropenem-nacubactam activity against AmpC-overproducing and KPC-expressing Pseudomonas aeruginosa in a neutropenic murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ihma.com [ihma.com]
- 5. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Nacubactam's Inhibition of Penicillin-Binding Protein 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor with a distinctive dual mechanism of action.[1][2][3] It not only inhibits a broad spectrum of serine β-lactamases, but also exhibits direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, particularly Enterobacteriaceae.[1][2][3][4][5][6][7] This unique characteristic positions this compound as a "β-lactam enhancer," potentiating the activity of partner β-lactam antibiotics.[1][4][5][8][9] This technical guide provides an in-depth overview of the mechanism, quantitative aspects, and experimental evaluation of this compound's interaction with PBP2.
Dual Mechanism of Action
This compound's efficacy stems from a two-pronged attack on bacterial defenses. Firstly, it inactivates serine β-lactamases (Ambler classes A, C, and some D), enzymes that degrade β-lactam antibiotics.[2][3] Secondly, it possesses intrinsic antibacterial activity by selectively binding to and inhibiting PBP2, an essential enzyme in the synthesis of the bacterial cell wall.[1][2][3][4][5][6][7]
The inhibition of PBP2 by this compound leads to a phenomenon known as the "β-lactam enhancer" effect.[1][4][5][8][9] By targeting PBP2, this compound acts synergistically with other β-lactam antibiotics that primarily target other PBPs, such as PBP3 (e.g., aztreonam, cefepime).[7] This multi-target approach enhances the overall antibacterial effect and can overcome certain mechanisms of resistance.[4][9]
Quantitative Data
While specific IC50 or Ki values for the direct inhibition of PBP2 by this compound are not extensively reported in the reviewed literature, its potent inhibitory activity against key β-lactamases has been quantified. This data is crucial for understanding its role in protecting partner β-lactams from degradation.
| Enzyme Target | This compound Inhibitory Parameter | Value (µM) |
| KPC-2 β-lactamase | IC50 | 66[10][11] |
| KPC-2 K234R variant | IC50 | 781[10][11] |
| KPC-2 β-lactamase | Apparent Ki (Ki app) | 31 ± 3[4][12] |
| KPC-2 K234R variant | Apparent Ki (Ki app) | 270 ± 27[4][12] |
Acylation Efficiency of this compound against KPC-2 β-Lactamase
| Enzyme Target | k2/K (M-1s-1) |
| KPC-2 β-lactamase | 5,815 ± 582[4][12] |
| KPC-2 K234R variant | 247 ± 25[4][12] |
Experimental Protocols
The determination of this compound's inhibitory activity against both β-lactamases and PBP2 involves a variety of biochemical and microbiological assays.
β-Lactamase Inhibition Assay (IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor is a spectrophotometric assay using a chromogenic substrate like nitrocefin.
Principle: Nitrocefin is a cephalosporin that changes color upon hydrolysis by a β-lactamase. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of hydrolysis.
Protocol Outline:
-
Enzyme Preparation: Periplasmic extracts containing the target β-lactamase (e.g., KPC-2) are prepared from bacterial cultures.[10][11]
-
Assay Setup: The assay is typically performed in a microplate format. Varying concentrations of this compound are pre-incubated with a fixed concentration of the β-lactamase enzyme in a suitable buffer.[10][11]
-
Substrate Addition: The reaction is initiated by the addition of nitrocefin.[10][11]
-
Data Acquisition: The change in absorbance over time is monitored using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Penicillin-Binding Protein 2 (PBP2) Inhibition Assay
Determining the binding affinity and inhibitory activity of this compound against PBP2 can be achieved through competition assays using a fluorescently labeled β-lactam probe, such as BOCILLIN™ FL (a fluorescent derivative of penicillin).
Principle: BOCILLIN™ FL binds covalently to the active site of PBPs. When bound, its fluorescence properties can be measured. An unlabeled competitor, like this compound, will compete for binding to the PBP, resulting in a decrease in the fluorescent signal associated with the PBP.
Protocol Outline (Gel-Based Competition Assay):
-
Membrane Preparation: Bacterial membranes containing the target PBPs are isolated from cultured bacteria (e.g., E. coli).
-
Competition Reaction: The membrane preparation is incubated with increasing concentrations of this compound for a defined period.
-
Fluorescent Labeling: A fixed concentration of BOCILLIN™ FL is then added to the reaction mixture and incubated to label the PBPs that are not bound by this compound.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: The gel is imaged using a fluorescence scanner to visualize the fluorescently labeled PBPs.
-
Data Analysis: The intensity of the fluorescent band corresponding to PBP2 is quantified. The IC50 value is the concentration of this compound that reduces the fluorescence intensity by 50%.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. michigan.gov [michigan.gov]
- 4. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. 698. This compound Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Studies on the Efficacy of Nacubactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational preclinical and clinical research establishing the efficacy of nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. This document details this compound's unique dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed methodologies for the pivotal experiments cited.
Core Efficacy Data of this compound
This compound has demonstrated potent efficacy in restoring the activity of β-lactam antibiotics against a wide range of β-lactamase-producing Enterobacteriaceae. Its novel dual-action mechanism contributes to its robust performance.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound in combination with various β-lactam partners against challenging Gram-negative pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.
Table 1: Meropenem-Nacubactam MICs against β-Lactamase-Producing Enterobacteriaceae
| Bacterial Species | β-Lactamase Class | Meropenem MIC (μg/mL) | Meropenem/Nacubactam (1:1) MIC (μg/mL) | Reference |
| Klebsiella pneumoniae | KPC | 8 to >64 | 0.5 to 4 | [1] |
| Escherichia coli | KPC | 8 to >64 | 0.5 to 4 | [1] |
| Enterobacter cloacae | KPC | 8 to >64 | 0.5 to 4 | [1] |
| MBL-producing Enterobacteriaceae | NDM, VIM | ≥128 | 4 to 8 | [2] |
Table 2: Cefepime/Aztreonam-Nacubactam MICs against β-Lactamase-Producing Enterobacterales
| Bacterial Species | β-Lactamase Class | Cefepime MIC (μg/mL) | Cefepime/Nacubactam (1:1) MIC (μg/mL) | Aztreonam MIC (μg/mL) | Aztreonam/Nacubactam (1:1) MIC (μg/mL) | Reference |
| Enterobacterales | ESBL | >32 | ≤1 | >32 | ≤1 | [3] |
| Enterobacterales | AmpC | >32 | ≤1 | >32 | ≤1 | [3] |
| Enterobacterales | KPC | >32 | 1 | >32 | 1 | [3] |
| Enterobacterales | OXA-48-like | 8 | 2 | 8 | 2 | [3] |
| MBL-producing Enterobacterales | MBL | ≥128 | 8 | >32 | 4 | [2] |
In Vivo Efficacy: Murine Infection Models
The following table summarizes the in vivo efficacy of this compound in combination with β-lactam partners in murine models of serious infections. Efficacy is demonstrated by the reduction in bacterial load (log10 CFU).
Table 3: In Vivo Efficacy of this compound Combinations in Murine Infection Models
| Infection Model | Pathogen(s) | Treatment Regimen | Change in Bacterial Load (Δlog10 CFU) | Reference |
| Complicated Urinary Tract Infection (cUTI) | K. pneumoniae, E. coli, E. cloacae | Meropenem-Nacubactam | ≥3 log reduction vs. 48-h control | [4] |
| Pneumonia | E. cloacae (CRE) | Aztreonam/Cefepime/Meropenem + this compound | -3.70 to -2.08 (lungs) | [5][6] |
| Pneumonia | K. pneumoniae (CRE) | Aztreonam/Cefepime/Meropenem + this compound | -4.24 to 1.47 (lungs) | [5][6] |
| Pneumonia (AmpC-overproducing) | P. aeruginosa | Meropenem-Nacubactam | -2.73 ± 0.93 vs. meropenem alone | [7] |
| Pneumonia (KPC-expressing) | P. aeruginosa | Meropenem-Nacubactam | -4.35 ± 1.90 vs. meropenem alone | [7] |
Mechanism of Action and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exhibits a unique dual mechanism of action against Gram-negative bacteria.[8][9] Firstly, as a diazabicyclooctane β-lactamase inhibitor, it covalently binds to and inactivates a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC and ESBLs), class C (AmpC), and some class D enzymes. This protects the partner β-lactam antibiotic from degradation. Secondly, this compound possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in the bacterial cell wall, which is essential for cell wall synthesis.[8][9] This dual action leads to a potent synergistic effect when combined with β-lactam antibiotics that primarily target other PBPs.
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vitro and In Vivo Efficacy Studies
The foundational efficacy studies for this compound typically follow a structured workflow, beginning with in vitro susceptibility testing to determine the potency of this compound combinations, followed by in vivo studies in animal models to assess efficacy in a more complex biological system.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the foundational studies of this compound efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of bacterial isolates to this compound and its partner β-lactams.[10][11][12]
-
Preparation of Materials:
-
Bacterial isolates are subcultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35°C ± 2°C.
-
Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared as the testing medium.
-
Stock solutions of this compound and the partner β-lactam are prepared and serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations. For combination testing, a fixed 1:1 ratio of the β-lactam to this compound is commonly used.[10]
-
-
Inoculum Preparation:
-
A bacterial suspension is prepared from the overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
The results are read visually or with a plate reader.
-
In Vitro Time-Kill Assay
Time-kill assays are performed to evaluate the pharmacodynamic interaction (synergy, indifference, or antagonism) and the bactericidal activity of this compound in combination with a β-lactam over time.
-
Preparation and Inoculation:
-
Bacterial cultures are grown to the logarithmic phase in CAMHB.
-
The culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
The bacterial suspension is aliquoted into tubes or flasks containing the antimicrobial agents at predetermined concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC), both alone and in combination. A growth control without any antimicrobial agent is included.
-
-
Sampling and Viable Cell Counting:
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.
-
The samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) to neutralize the antimicrobial agent.
-
The dilutions are plated onto appropriate agar plates.
-
-
Data Analysis:
-
After incubation of the plates, the colony-forming units (CFU) are counted.
-
The results are expressed as log10 CFU/mL.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Murine Complicated Urinary Tract Infection (cUTI) Model
This in vivo model is used to assess the efficacy of this compound combinations in a localized infection setting that mimics human cUTI.[4]
-
Animal Preparation:
-
Female mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide at 4 days and 1 day prior to infection to facilitate bacterial growth.
-
Mice are anesthetized before the inoculation procedure.
-
-
Inoculation:
-
A bacterial suspension of the test isolate is prepared in sterile saline.
-
A small incision is made over each kidney, and a predetermined volume of the bacterial inoculum (e.g., 0.05 mL of approximately 10⁷ CFU/mL) is directly injected into each kidney.
-
-
Treatment:
-
Treatment with this compound, the partner β-lactam, or the combination is initiated at a specified time post-infection (e.g., 2 hours).
-
The drugs are typically administered subcutaneously or intravenously at dosages and frequencies designed to simulate human pharmacokinetic profiles.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 48 hours), the mice are euthanized.
-
The kidneys are aseptically removed, homogenized in sterile saline, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the bacterial load (CFU/kidney).
-
Efficacy is determined by comparing the change in bacterial load in the treated groups to the untreated control group.
-
Murine Pneumonia Model
This in vivo model is used to evaluate the efficacy of this compound combinations against respiratory pathogens in a lung infection model.[5][6][13]
-
Animal Preparation:
-
Mice are rendered neutropenic with cyclophosphamide as described for the cUTI model.
-
-
Inoculation:
-
Treatment:
-
Antimicrobial therapy is initiated at a set time after inoculation (e.g., 1-2 hours).
-
The drugs are administered via routes and schedules that mimic human exposure.
-
-
Efficacy Assessment:
-
At the end of the study period (e.g., 24 hours), the mice are euthanized.
-
The lungs are aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated to quantify the bacterial burden (CFU/lungs).
-
The change in bacterial load in the treated groups is compared to that in the control group to determine efficacy.
-
References
- 1. emerypharma.com [emerypharma.com]
- 2. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihma.com [ihma.com]
- 4. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Meropenem-nacubactam activity against AmpC-overproducing and KPC-expressing Pseudomonas aeruginosa in a neutropenic murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4.3. Susceptibility Test [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.5. Pneumonia Model [bio-protocol.org]
- 14. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity for Nacubactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro spectrum of activity of Nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. It is designed to be a comprehensive resource, detailing its mechanism of action, antimicrobial potency against key pathogens, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exhibits a distinctive dual mechanism of action, setting it apart from other β-lactamase inhibitors.[1] Firstly, it acts as a potent, irreversible inhibitor of a broad range of serine β-lactamases, including Ambler class A (such as KPCs and ESBLs), class C (AmpC), and some class D (oxacillinases) enzymes.[1][2] By covalently acylating the active site of these enzymes, this compound protects its partner β-lactam antibiotic from hydrolysis.
Secondly, this compound possesses intrinsic antibacterial activity through the direct inhibition of Penicillin-Binding Protein 2 (PBP2) in Enterobacterales.[1][2][3][4] This PBP2 inhibition not only contributes to its standalone activity but also results in a synergistic or "enhancer" effect when combined with β-lactam antibiotics that target other PBPs.[5] This dual action allows this compound combinations to be effective even against organisms producing metallo-β-lactamases (MBLs), which are not directly inhibited by this compound.[5]
Quantitative In Vitro Activity
The in vitro potency of this compound, both alone and in combination, has been evaluated against a wide array of bacterial isolates. Minimum Inhibitory Concentration (MIC) values are summarized below. Testing is typically performed using a 1:1 fixed ratio of the β-lactam to this compound.[6][7]
Activity Against Enterobacterales
This compound, in combination with various β-lactams, demonstrates potent activity against a large collection of molecularly characterized Enterobacterales, including those expressing challenging β-lactamase profiles.
Table 1: In Vitro Activity of this compound Combinations Against 571 Characterized Enterobacterales Isolates [6]
| Organism Subset (No. of Isolates) | Agent (1:1 Ratio) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| All Enterobacterales (571) | Cefepime-Nacubactam | 0.12 | 1 |
| Meropenem-Nacubactam | 0.06 | 0.5 | |
| Aztreonam-Nacubactam | 0.06 | 0.25 | |
| Piperacillin-Nacubactam | 2 | 16 | |
| This compound Alone | 2 | >32 | |
| ESBL Producers (147) | Cefepime-Nacubactam | 0.12 | 0.5 |
| Meropenem-Nacubactam | 0.06 | 0.25 | |
| Aztreonam-Nacubactam | 0.06 | 0.25 | |
| Plasmidic AmpC Producers (57) | Cefepime-Nacubactam | 0.25 | 1 |
| Meropenem-Nacubactam | 0.12 | 0.5 | |
| Aztreonam-Nacubactam | 0.12 | 0.5 | |
| KPC Producers (118) | Cefepime-Nacubactam | 1 | 4 |
| Meropenem-Nacubactam | 0.5 | 2 | |
| Aztreonam-Nacubactam | 0.25 | 1 | |
| MBL Producers (107) | Cefepime-Nacubactam | 2 | 8 |
| Meropenem-Nacubactam | 4 | 16 | |
| Aztreonam-Nacubactam | 0.25 | 1 | |
| OXA-48-like Producers (83) | Cefepime-Nacubactam | 0.25 | 2 |
| Meropenem-Nacubactam | 0.25 | 1 | |
| Aztreonam-Nacubactam | 0.12 | 0.5 |
Activity Against Pseudomonas aeruginosa
Data suggests that this compound can restore the activity of partner β-lactams against resistant P. aeruginosa isolates, particularly those overproducing AmpC or expressing KPC enzymes.
Table 2: In Vitro Activity of Meropenem-Nacubactam Against Resistant P. aeruginosa [8]
| P. aeruginosa Phenotype (No. of Isolates) | Agent | MIC Range (mg/L) |
| AmpC-overproducing (4) | Meropenem | 8 - >64 |
| This compound | 128 - >256 | |
| Meropenem-Nacubactam (1:1) | 2 - 16 | |
| KPC-expressing (3) | Meropenem | 16 - >64 |
| This compound | >256 | |
| Meropenem-Nacubactam (1:1) | 4 - 8 |
Activity Against Acinetobacter baumannii
As of the latest available research, comprehensive in vitro susceptibility data for this compound and its combinations against clinical isolates of Acinetobacter baumannii are limited. The intrinsic resistance mechanisms and diverse β-lactamase profiles of A. baumannii necessitate specific investigation.
Activity Against Mycobacterium abscessus Complex (MABC)
This compound has been shown to potentiate the activity of β-lactams against challenging MABC isolates, significantly lowering their MICs.
Table 3: In Vitro Activity of Meropenem-Nacubactam Against Drug-Resistant MABC Clinical Isolates [9][10]
| Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Meropenem Alone | 32 | 128 | 8 - >256 |
| Meropenem + this compound (8 mg/L) | 4 | 8 | 1 - 16 |
Experimental Protocols
The following section details the standardized methodologies for determining the in vitro activity of this compound.
MIC Determination by Broth Microdilution (CLSI M07)
This reference method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[2][11][12]
Detailed Steps:
-
Inoculum Preparation: Select three to five well-isolated colonies of similar morphology from a non-selective agar plate. Suspend in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This yields a stock suspension of approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final inoculum density in each microtiter well should be approximately 5 x 10⁵ CFU/mL.
-
Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound and its partner β-lactam in the microdilution plate. For combination testing, a fixed 1:1 ratio is typically used. The final volume in each well is usually 100 µL.
-
Inoculation: Inoculate each well with the diluted bacterial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) must be included.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase enzyme using the chromogenic substrate nitrocefin.[5][13][14]
Methodology:
-
Reagent Preparation:
-
Enzyme: Purified β-lactamase is diluted in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[13]
-
Inhibitor: this compound is prepared as a stock solution and serially diluted to create a range of concentrations.
-
Substrate: A stock solution of nitrocefin is prepared in DMSO and then diluted to a final working concentration (e.g., 50-100 µM) in the assay buffer.[13]
-
-
Assay Procedure:
-
In a 96-well plate, mix the diluted enzyme with varying concentrations of this compound.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[13]
-
Initiate the reaction by adding the pre-warmed nitrocefin substrate to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a dose-response inhibition curve (variable slope, four parameters).[13]
-
Conclusion
This compound is a potent diazabicyclooctane β-lactamase inhibitor with a unique dual mechanism of action that confers both direct antibacterial effects and the ability to protect partner β-lactams from degradation by a wide range of serine β-lactamases. Its in vitro activity, particularly in combination with agents like cefepime, meropenem, and aztreonam, is excellent against clinically significant Enterobacterales, including multidrug-resistant phenotypes expressing ESBL, AmpC, KPC, and OXA-48 carbapenemases. The combination of aztreonam-nacubactam is notably effective against MBL-producing isolates.[6] Furthermore, this compound shows promise in restoring activity against resistant strains of P. aeruginosa and M. abscessus complex.[8][9] Standardized in vitro testing methodologies, such as CLSI broth microdilution, are crucial for the continued evaluation and clinical development of this promising antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. mdpi.com [mdpi.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. jmilabs.com [jmilabs.com]
- 7. ihma.com [ihma.com]
- 8. Impact of Acquired Broad Spectrum β-Lactamases on Susceptibility to Novel Combinations Made of β-Lactams (Aztreonam, Cefepime, Meropenem, and Imipenem) and Novel β-Lactamase Inhibitors in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 14. toku-e.com [toku-e.com]
Nacubactam: A Technical Guide to Preliminary Pharmacokinetic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical development. It exhibits a dual mechanism of action, functioning as both a potent inhibitor of a broad range of serine β-lactamases and as a direct inhibitor of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This dual activity not only protects partner β-lactam antibiotics from degradation but also confers intrinsic antibacterial activity, making it a promising agent in the fight against multidrug-resistant Gram-negative infections. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic data of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the experimental protocols employed in key studies and its mechanism of action.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been primarily characterized in a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers. The key findings from this study are summarized below.
Data Presentation
Table 1: Single-Dose Pharmacokinetics of Intravenous this compound in Healthy Volunteers [4]
| Dose | Cmax (μg/mL) | AUC (μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
| 50 mg | 2.2 ± 0.4 | 2.9 ± 0.4 | 1.8 ± 0.2 | 17.4 ± 2.4 | 20.4 ± 2.8 |
| 150 mg | 6.5 ± 1.1 | 8.8 ± 1.2 | 1.9 ± 0.2 | 17.1 ± 2.3 | 20.8 ± 2.5 |
| 500 mg | 21.5 ± 3.5 | 29.8 ± 4.1 | 2.0 ± 0.2 | 16.8 ± 2.3 | 21.2 ± 2.6 |
| 1000 mg | 42.1 ± 7.8 | 60.2 ± 9.8 | 2.1 ± 0.3 | 16.6 ± 2.7 | 21.5 ± 3.1 |
| 2000 mg | 85.6 ± 15.1 | 125.4 ± 21.3 | 2.2 ± 0.3 | 16.0 ± 2.5 | 22.1 ± 3.4 |
| 4000 mg | 168.2 ± 29.7 | 255.1 ± 45.6 | 2.3 ± 0.4 | 15.7 ± 2.6 | 22.8 ± 3.7 |
| 8000 mg | 340.5 ± 60.1 | 518.7 ± 98.2 | 2.4 ± 0.5 | 15.4 ± 2.8 | 23.5 ± 4.1 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.
Table 2: Multiple-Dose Pharmacokinetics of Intravenous this compound in Healthy Volunteers (Day 7) [4]
| Dose (every 8 h) | Cmax,ss (μg/mL) | AUC0-8,ss (μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
| 1000 mg | 55.4 ± 9.8 | 78.9 ± 13.5 | 2.2 ± 0.3 | 12.7 ± 2.1 | 21.8 ± 3.2 |
| 2000 mg | 110.1 ± 19.7 | 158.2 ± 28.1 | 2.3 ± 0.4 | 12.6 ± 2.2 | 22.5 ± 3.5 |
| 4000 mg | 225.3 ± 40.2 | 320.4 ± 57.3 | 2.4 ± 0.5 | 12.5 ± 2.3 | 23.1 ± 3.8 |
Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; AUC0-8,ss: Area under the plasma concentration-time curve from 0 to 8 hours at steady state; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.
This compound exhibits linear pharmacokinetics with dose-proportional increases in exposure (Cmax and AUC) across a wide range of single and multiple doses.[4][5] It has a relatively short elimination half-life of approximately 2 to 2.5 hours and a volume of distribution suggesting distribution into the extracellular fluid.[4] this compound is primarily cleared from the body unchanged via renal excretion.[4][5] Co-administration with meropenem did not significantly alter the pharmacokinetic profile of either drug.[4][5]
Experimental Protocols
Phase 1 Clinical Trial Methodology (NCT02134834 and NCT02972255)
The primary source of human pharmacokinetic data is a two-part Phase 1 study.
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[4]
-
Participants: Healthy adult male volunteers.[4]
-
Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single intravenous infusion of this compound (50 mg to 8000 mg) or placebo over 30 minutes.[4][5]
-
Multiple Ascending Dose (MAD) Phase: Subjects received multiple intravenous infusions of this compound (1000 mg to 4000 mg) or placebo every 8 hours for 7 days. A cohort also received this compound in combination with meropenem.[4][5]
-
Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points after drug administration to determine this compound concentrations.[1]
Bioanalytical Method
-
Technique: Plasma and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation: While specific details of the extraction procedure are not publicly available, standard protein precipitation or solid-phase extraction methods are typically employed for such analyses.
-
Instrumentation: The analysis was performed on a high-performance liquid chromatograph coupled to a tandem mass spectrometer. Specific instrument models and settings are proprietary to the conducting laboratory.
-
Validation: The assay was validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and specificity for the quantification of this compound in biological matrices.[1] The lower limit of quantification (LLOQ) in plasma was 10.0 ng/mL.[1]
Mechanism of Action
This compound's efficacy stems from its dual mechanism of action, which is a key differentiator from other β-lactamase inhibitors.
Inhibition of β-Lactamases
This compound is a potent inhibitor of a wide array of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics. It effectively inhibits Ambler class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[2][3][6]
Table 3: In Vitro Inhibition of Key β-Lactamases by this compound
| β-Lactamase | Class | Apparent Ki (μM) | IC50 (μM) |
| KPC-2 | A | 31 ± 3 | 66 |
| OXA-48 | D | - | 19.91 |
| OXA-163 | D | - | 1.23 |
| OXA-405 | D | - | 10.6 |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[3][7]
Inhibition of Penicillin-Binding Protein 2 (PBP2)
In addition to its β-lactamase inhibitory activity, this compound directly binds to and inhibits PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall in Enterobacteriaceae.[1][2][3] This intrinsic antibacterial activity contributes to its overall efficacy and can act synergistically with partner β-lactam antibiotics that may target other PBPs.
Mandatory Visualizations
Caption: Workflow of the Phase 1 clinical trial for this compound pharmacokinetics.
Caption: Dual mechanism of action of this compound.
Conclusion
The preliminary pharmacokinetic data for this compound demonstrate a favorable profile for an intravenously administered β-lactamase inhibitor. Its linear and predictable pharmacokinetics, combined with its unique dual mechanism of action, support its ongoing clinical development. Further studies in patient populations are necessary to fully elucidate its clinical efficacy and safety. This technical guide provides a foundational understanding of this compound's pharmacokinetic properties for the scientific and drug development community.
References
- 1. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 698. This compound Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Meropenem and Nacubactam Combination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocol for evaluating the synergistic effects of meropenem and nacubactam, a novel β-lactamase inhibitor with a dual mechanism of action. The combination is under investigation for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).
Mechanism of Action
This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3][4] It uniquely possesses a dual mechanism of action:
-
β-Lactamase Inhibition: It inhibits serine β-lactamases of Ambler classes A, C, and some class D enzymes, protecting meropenem from degradation.[1][2][5][6][7]
-
Intrinsic Antibacterial Activity: this compound also directly binds to and inhibits penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, contributing to the overall antibacterial effect.[1][2][3][5][6][7]
Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[8][9][10][11] The combination of meropenem and this compound creates a potent therapeutic option against many multi-drug resistant Gram-negative bacteria.
Mechanism of action for the Meropenem-Nacubactam combination.
In Vitro Activity
The combination of meropenem and this compound has demonstrated potent in vitro activity against a wide range of β-lactamase-producing Enterobacteriaceae.
Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: In Vitro Susceptibility of Meropenem-Nacubactam against Enterobacteriaceae
| Organism Class | Meropenem MIC (µg/mL) | This compound MIC (µg/mL) | Meropenem-Nacubactam (1:1) MIC (µg/mL) |
| Class A Serine Carbapenemase-Producing Enterobacteriaceae | 8 to >64 | 2 to >256 | 0.5 to 4 |
| KPC-producing Klebsiella pneumoniae | Resistant | Variable | Susceptible |
Data synthesized from multiple sources indicating restored susceptibility to meropenem in the presence of this compound.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Isolate Preparation: Culture the bacterial isolates to be tested on appropriate agar plates to obtain fresh, pure colonies.
-
Inoculum Preparation: Prepare a bacterial suspension in a saline or broth medium, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Preparation: Prepare stock solutions of meropenem and this compound. For the combination, a 1:1 ratio is commonly used.[2][12] Perform serial two-fold dilutions of the individual drugs and the combination in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Inoculation: Add the diluted bacterial inoculum to each well of a 96-well microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for MIC determination by broth microdilution.
Pharmacokinetics
Phase I clinical trials in healthy volunteers have shown that this compound has linear pharmacokinetics, with exposure increasing proportionally with the dose.[5][7][14] Co-administration of meropenem and this compound did not significantly alter the pharmacokinetics of either drug.[5][7][14] this compound is primarily excreted unchanged in the urine.[5][6][7]
Table 2: Dosing in a Phase I Clinical Trial
| Drug | Dose | Frequency | Duration |
| This compound | 2,000 mg | Every 8 hours | 6 days |
| Meropenem | 2,000 mg | Every 8 hours | 6 days |
This represents one of the dosing cohorts in a multiple-ascending-dose study in healthy volunteers.[6][7][14]
In Vivo Efficacy: Murine Infection Models
The efficacy of the meropenem-nacubactam combination has been evaluated in murine models of complicated urinary tract infection (cUTI) and lung infection.
Murine Complicated Urinary Tract Infection (cUTI) Model
Table 3: Efficacy in Murine cUTI Model
| Treatment | Bacterial Load Reduction (log₁₀ CFU) from 48h control |
| Meropenem-Nacubactam | ≥3 |
This reduction was observed for all isolates tested with MICs ranging from 1 to 8 µg/mL.[15]
Experimental Protocol: Murine cUTI Model
-
Animal Model: Use specific-pathogen-free female ICR mice. Render the mice transiently neutropenic with cyclophosphamide to establish a more severe infection.[15]
-
Infection: Anesthetize the mice and inoculate them directly into the bladder with a bacterial suspension of the test organism.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer human-simulated dosing regimens of meropenem and this compound subcutaneously.[15] Dosing schedules are designed to mimic human pharmacokinetic profiles.
-
Efficacy Assessment: At the end of the treatment period (e.g., 48 hours), euthanize the mice, aseptically remove the kidneys, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in CFU.
Murine Lung Infection Model
Table 4: Efficacy in Murine Lung Infection Model against Class A Serine Carbapenemase-Producing Enterobacteriaceae
| Treatment Group | Change in Bacterial Growth at 24h (log₁₀ CFU/lung) relative to 0h control |
| Untreated Control | +2.91 ± 0.27 |
| Meropenem (human-simulated regimen) | +2.68 ± 0.42 |
| This compound (human-simulated regimen) | +1.73 ± 0.75 |
| Meropenem-Nacubactam Combination | -1.50 ± 0.59 |
Data from a study using twelve clinical meropenem-resistant isolates.[13]
Experimental Protocol: Murine Lung Infection Model
-
Animal Model: Utilize neutropenic mice.
-
Infection: Administer the bacterial inoculum intranasally to establish a lung infection.[13]
-
Treatment: Begin treatment 2 hours post-inoculation with human-simulated epithelial lining fluid (ELF) exposures of meropenem, this compound, or the combination, administered subcutaneously.[13][16]
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, harvest the lungs, and homogenize the tissue. Determine the bacterial density by plating serial dilutions.
-
Data Analysis: Calculate the change in bacterial growth at 24 hours compared to the bacterial load at the start of treatment (0-hour controls).
General workflow for in vivo efficacy studies in murine models.
Safety and Tolerability
In healthy volunteers, this compound, both alone and in combination with meropenem, was generally well tolerated.[5][7][14] The most frequently reported adverse events were mild to moderate and included complications associated with intravenous access and headaches.[5][6][7][14] No serious or dose-limiting adverse events were reported in these studies.[5][6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ihma.com [ihma.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Meropenem - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 12. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of Nacubactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro susceptibility testing of Nacubactam, a novel diazabicyclooctane β-lactamase inhibitor. This compound exhibits a dual mechanism of action, functioning as both an inhibitor of serine β-lactamases (Ambler classes A, C, and some D) and as an inhibitor of penicillin-binding protein 2 (PPBP2) in Enterobacterales.[1][2][3][4][5] This unique characteristic allows it to protect partner β-lactam antibiotics from degradation while also exerting its own direct antibacterial effect.[1][2][6]
This compound is currently under investigation in combination with various β-lactam antibiotics, including meropenem, cefepime, and aztreonam, for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][6][7] Accurate and standardized in vitro susceptibility testing is crucial for determining its spectrum of activity and for guiding clinical use.
Mechanism of Action
This compound's dual mechanism of action is a key differentiator from other β-lactamase inhibitors. It not only covalently binds to and inactivates a broad range of serine β-lactamases, but it also binds to PBP2, an essential enzyme in bacterial cell wall synthesis. This results in a synergistic "enhancer" effect when combined with other β-lactam antibiotics that may target other PBPs.[2][6][8][9]
Dual mechanism of action of this compound in combination with a partner β-lactam.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound in combination with meropenem and cefepime against various Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9][10][11]
Table 1: Activity of Meropenem-Nacubactam against Beta-Lactamase-Producing Enterobacterales
| Organism Group (β-Lactamase Class) | Meropenem MIC50/MIC90 (mg/L) | Meropenem-Nacubactam (1:1) MIC50/MIC90 (mg/L) |
| Class A (ESBL) | 0.06 / 0.25 | ≤0.03 / 0.06 |
| Class C (AmpC) | 0.06 / 0.12 | ≤0.03 / 0.06 |
| Class D (OXA-48-like) | 2 / 16 | 0.25 / 1 |
| KPC | 16 / 64 | 0.5 / 2 |
| Class B (Metallo-β-lactamase) | 32 / >64 | 8 / 32 |
Data compiled from multiple studies.[2][8]
Table 2: Activity of Cefepime-Nacubactam against Carbapenem-Resistant Enterobacterales (CRE) in Japan
| Organism Group | Cefepime-Nacubactam (1:1) MIC50/MIC90 (mg/L) | % Susceptible |
| MBL-producing CRE (n=156) | 2 / 4 | 94.9% |
| Non-MBL-producing CRE (n=220) | 0.5 / 2 | 100% |
Susceptibility was calculated using the CLSI susceptible breakpoint for cefepime.[10]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07-A10 guidelines for broth microdilution.[2]
Materials:
-
This compound analytical standard
-
Partner β-lactam (e.g., meropenem, cefepime) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
Workflow for Broth Microdilution MIC Testing.
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent.
-
Further dilute the stock solutions in CAMHB to the desired starting concentrations for the assay. For combination testing, two primary methods are used:
-
Fixed Ratio: Prepare solutions with a constant ratio of the β-lactam to this compound (e.g., 1:1).[2][9][10][12] Serial two-fold dilutions are then performed with this combination solution.
-
Fixed Concentration: Prepare solutions of the β-lactam for serial dilution in CAMHB containing a fixed concentration of this compound (e.g., 4 mg/L).[13][14]
-
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antibiotic (or combination) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 50 µL from one column to the next, mixing thoroughly at each step. Discard the final 50 µL from the last dilution column.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14][15]
-
Growth is observed as turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer method and CLSI M02 guidelines.[16][17][18]
Materials:
-
Filter paper disks (6 mm) impregnated with a defined amount of the β-lactam and this compound.
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
Workflow for Disk Diffusion Susceptibility Testing.
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the antibiotic disks on the surface of the inoculated MHA plate.
-
Ensure that the disks are firmly in contact with the agar. Do not move a disk once it has been placed.[19]
-
Space the disks to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate).[19]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[19]
-
Incubate for 16-18 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.[20]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints published by standards organizations like CLSI.[21][22]
-
Quality Control
Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results. QC should be performed daily or weekly, depending on laboratory protocols, using reference bacterial strains as specified by CLSI or EUCAST (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Klebsiella pneumoniae ATCC® 700603™). The resulting MIC values or zone diameters must fall within the acceptable ranges published in the current CLSI M100 supplement.[21][23]
Conclusion
This compound, in combination with partner β-lactams, demonstrates potent in vitro activity against a wide range of clinically important Gram-negative pathogens, including many carbapenem-resistant strains. The standardized protocols outlined in these application notes, based on CLSI and EUCAST guidelines, are essential for the accurate evaluation of this compound's efficacy in research and drug development settings. Consistent application of these methods will ensure reliable and comparable data to support the continued development of this promising new therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ihma.com [ihma.com]
- 3. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2136. In Vitro Activity of this compound (OP0595) Combined with Cefepime against Carbapenem-resistant Enterobacterales Isolated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. goldbio.com [goldbio.com]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. fpharm.uniba.sk [fpharm.uniba.sk]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. fda.gov [fda.gov]
- 23. iacld.com [iacld.com]
Application Notes and Protocols: Nacubactam Assays for Beta-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for the treatment of infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1] It exhibits a distinctive dual mechanism of action. Firstly, it is a potent inhibitor of a wide range of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[2][3] This protective mechanism prevents the degradation of partner β-lactam antibiotics. Secondly, this compound possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which can enhance the efficacy of co-administered β-lactams.[2][4] This unique profile makes this compound a promising candidate for combination therapy against multidrug-resistant Gram-negative bacteria.
These application notes provide a summary of the inhibitory activity of this compound against various β-lactamases and detailed protocols for assessing its inhibitory potential in a laboratory setting.
Data Presentation: this compound Inhibitory Activity
The inhibitory activity of this compound against a panel of clinically relevant β-lactamases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki app), providing a quantitative measure of this compound's potency.
Table 1: Inhibitory Activity (IC50) of this compound against Class A β-Lactamases
| β-Lactamase | Variant | IC50 (µM) | Reference |
| KPC-2 | Wild-Type | 66 | [1] |
| KPC-2 | K234R Variant | 781 | [1] |
| KPC-2 | S130G Variant | > 2600 | [5] |
Table 2: Inhibitory Activity (IC50) of this compound against Class D β-Lactamases
| β-Lactamase | Variant | IC50 (µM) | Reference |
| OXA-48 | Wild-Type | 19.91 | [6] |
| OXA-163 | - | 1.23 | [6] |
| OXA-405 | - | 10.60 | [6] |
Table 3: Kinetic Parameters of this compound Inhibition against KPC-2
| β-Lactamase | Variant | Ki app (µM) | k2/K (M⁻¹s⁻¹) | Reference |
| KPC-2 | Wild-Type | 31 ± 3 | 5815 ± 582 | [7] |
| KPC-2 | K234R Variant | 270 ± 27 | 247 ± 25 | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Serine β-Lactamases
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified β-lactamase enzymes or periplasmic extracts containing the enzyme of interest, using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme or periplasmic extract
-
This compound stock solution (in DMSO or aqueous buffer)
-
Nitrocefin solution (typically 100 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase or periplasmic extract in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should typically span from at least 100-fold below to 100-fold above the expected IC50.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
-
Add an equal volume of the this compound dilution series to the respective wells.
-
Include control wells with enzyme and Assay Buffer (no inhibitor) and wells with Assay Buffer only (blank).
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fixed volume of the nitrocefin substrate solution to all wells.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the initial velocity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Determination of Kinetic Parameters (Ki) for this compound
This protocol outlines a method to determine the apparent inhibition constant (Ki app) and the second-order acylation rate constant (k2/K) for this compound, providing deeper insights into its mechanism of inhibition. This often involves monitoring the progressive inhibition of the enzyme over time.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution
-
Nitrocefin solution
-
Assay Buffer
-
Spectrophotometer or microplate reader with kinetic measurement capabilities
Procedure:
-
Enzyme and Substrate Preparation: Prepare the β-lactamase and nitrocefin solutions in Assay Buffer as described in Protocol 1. The nitrocefin concentration should ideally be at or below its Michaelis-Menten constant (Km) for the specific enzyme.
-
Kinetic Measurements:
-
In a cuvette or microplate well, mix the Assay Buffer and the nitrocefin substrate.
-
Add a specific concentration of this compound.
-
Initiate the reaction by adding the β-lactamase enzyme.
-
Immediately monitor the hydrolysis of nitrocefin by recording the absorbance at 490 nm over time.
-
-
Repeat for Multiple Concentrations: Repeat step 2 for a range of this compound concentrations.
-
Data Analysis:
-
The resulting progress curves will show a time-dependent decrease in the rate of nitrocefin hydrolysis as the enzyme is inactivated by this compound.
-
Analyze the progress curves using specialized kinetic software (e.g., by fitting to equations for slow-binding inhibition) to determine the pseudo-first-order rate constant of inactivation (kobs) for each this compound concentration.
-
Plot kobs versus the this compound concentration. The resulting plot can be fitted to an appropriate model (e.g., a linear or hyperbolic equation) to determine the Ki app and k2/K values.
-
Visualizations
References
- 1. Meropenem-nacubactam activity against AmpC-overproducing and KPC-expressing Pseudomonas aeruginosa in a neutropenic murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the inhibition of Proteus vulgaris beta-lactamase by imipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Acquired Broad-Spectrum β-Lactamases on Susceptibility to Cefiderocol and Newly Developed β-Lactam/β-Lactamase Inhibitor Combinations in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulated achievement rate of β-lactams/nacubactam treatment in humans using instantaneous MIC-based PK/PD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models in Nacubactam Studies
Introduction
Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2] this compound possesses a distinctive dual mechanism of action: it inhibits a broad range of serine β-lactamases (Classes A, C, and some D) and also exerts direct antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][3][4] This dual action protects partner β-lactam antibiotics from degradation while simultaneously contributing to bacterial killing.[3][5]
Due to its mechanism, this compound is primarily developed as a combination therapy with β-lactam antibiotics such as meropenem, cefepime, and aztreonam.[2][6] Preclinical evaluation of these combinations relies heavily on robust in vivo animal models to assess efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). This document provides detailed application notes and protocols for established murine models used in the study of this compound.
This compound's Dual Mechanism of Action
This compound's efficacy in combination therapies stems from its ability to both neutralize bacterial resistance mechanisms and exert direct antibacterial effects. By inhibiting β-lactamase enzymes, it restores the activity of partner antibiotics like meropenem. Concurrently, its intrinsic activity against PBP2 enhances the overall bactericidal effect.[3][5]
Key In Vivo Models for this compound Evaluation
Murine models are central to the preclinical assessment of this compound. To simulate the clinical scenario of infections in immunocompromised patients, studies frequently utilize neutropenic mice. The most common models include the lung infection (pneumonia) model and the complicated urinary tract infection (cUTI) model.
Neutropenic Murine Lung Infection Model
This model is critical for evaluating the efficacy of this compound combinations against respiratory pathogens like Klebsiella pneumoniae and Enterobacter cloacae.[7][8][9] It allows for the assessment of drug penetration into the epithelial lining fluid (ELF) and overall antibacterial effect in the lungs.
Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model
The cUTI model is used to determine the efficacy of this compound against pathogens that commonly cause urinary tract infections, such as Escherichia coli, K. pneumoniae, and E. cloacae.[5][10] This model assesses the ability of the drug combination to reduce bacterial burden in the kidneys.
Experimental Protocols
The following protocols provide a detailed methodology for the lung and cUTI infection models, based on published studies.
Protocol 1: Neutropenic Murine Lung Infection Model
This protocol is adapted from studies evaluating meropenem-nacubactam against carbapenemase-producing Enterobacteriaceae.[8]
Methodology:
-
Animal Preparation (Immunosuppression):
-
Specific pathogen-free female ICR mice (or similar strain) weighing 23-27g are used.
-
Neutropenia is induced by intraperitoneal or subcutaneous injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice profoundly neutropenic (<100 neutrophils/mm³).
-
-
Bacterial Inoculum Preparation:
-
Isolates of carbapenem-resistant K. pneumoniae, E. coli, or E. cloacae are grown overnight on agar plates.[8]
-
Colonies are suspended in sterile saline to achieve a final concentration of approximately 10^8 CFU/mL.
-
-
Infection Procedure:
-
Mice are anesthetized.
-
A 50 µL volume of the bacterial suspension is delivered intranasally, resulting in a target inoculum of ~10^7 CFU per mouse.
-
-
Drug Administration:
-
Treatment is initiated 2 hours post-infection.
-
To mimic human pharmacokinetics, "human-simulated regimens" are administered subcutaneously. For example, a regimen mimicking a human dose of meropenem 2g and this compound 2g every 8 hours is used.[8]
-
Dosing is fractionated to replicate the human plasma concentration-time profile.
-
-
Efficacy Assessment:
-
A control group of mice (0-h control) is euthanized just before treatment initiation to establish the baseline bacterial load.
-
Treated and untreated control groups are euthanized 24 hours after the start of therapy.
-
Lungs are aseptically removed, homogenized in sterile saline, and serially diluted.
-
Dilutions are plated on appropriate agar to determine the bacterial count (CFU/lung). Efficacy is measured as the change in bacterial density (Δlog10 CFU/lung) after 24 hours compared to the 0-h control group.[8]
-
Protocol 2: Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model
This protocol is based on studies assessing meropenem-nacubactam against various Gram-negative pathogens.[5][10]
Methodology:
-
Animal Preparation (Immunosuppression):
-
The method for inducing neutropenia is identical to the lung infection model.
-
-
Bacterial Inoculum Preparation:
-
Bacterial isolates are grown and suspended in saline to a final concentration of ~10^8 CFU/mL.
-
-
Infection Procedure:
-
Mice are anesthetized.
-
A small volume (typically 50 µL total, 25 µL per kidney) of the bacterial suspension is instilled directly into the bladder via a catheter (transurethral inoculation). This establishes a retrograde infection of the kidneys.
-
-
Drug Administration:
-
Treatment commences 2 hours after infection.
-
Human-simulated regimens of this compound and its partner β-lactam are administered subcutaneously over a 48-hour period.[5]
-
For example, a humanized meropenem regimen might involve doses at 0h, 2.5h, and 4.5h, with the cycle repeated every 8 hours. A similar fractionated schedule is used for this compound.[5]
-
-
Efficacy Assessment:
-
An untreated control group is maintained for 48 hours to determine bacterial growth in the absence of therapy.
-
At 48 hours post-infection, treated and untreated mice are euthanized.
-
Kidneys are aseptically harvested, weighed, homogenized, and plated to determine bacterial counts.
-
Efficacy is reported as the log10 CFU/kidney reduction compared to the 48-hour untreated control group. A reduction of ≥3 log10 CFU is often considered a robust effect.[5][10]
-
Quantitative Data Summary
In vivo studies consistently demonstrate the enhanced efficacy of this compound in combination with β-lactams against resistant pathogens.
Table 1: Efficacy of Human-Simulated Meropenem-Nacubactam in Neutropenic Murine Lung Infection Model (Data sourced from a study using 12 class A serine carbapenemase-producing Enterobacteriaceae isolates)[8]
| Treatment Group | Mean Bacterial Growth at 24h (Δlog₁₀ CFU/lung from 0h Control) |
| Untreated Control | +2.91 ± 0.27 |
| Meropenem HSR | +2.68 ± 0.42 |
| This compound HSR | +1.73 ± 0.75 |
| Meropenem-Nacubactam HSR * | -1.50 ± 0.59 |
*HSR: Human-Simulated Regimen mimicking 2g every 8 hours.
Table 2: Efficacy of Meropenem-Nacubactam Combination in Murine Pneumonia Model (Data sourced from studies against CRE E. cloacae and K. pneumoniae)[7][9]
| Combination Therapy | Bacterial Strains | Change in Bacterial Load (Δlog₁₀ CFU/lungs) | Efficacy Classification |
| Aztreonam + this compound | CRE E. cloacae & K. pneumoniae | -2.08 to -4.24 | Bacteriostatic to Bactericidal |
| Cefepime + this compound | CRE E. cloacae & K. pneumoniae | -2.62 to -3.70 | Bacteriostatic to Bactericidal |
| Meropenem + this compound | CRE E. cloacae & K. pneumoniae | -2.49 to -3.56 | Bacteriostatic to Bactericidal |
Note: Bacteriostatic activity is defined as a 0 to <3 log₁₀ CFU reduction, while bactericidal activity is a ≥3 log₁₀ CFU reduction from the initial inoculum.[7]
Table 3: Efficacy of Meropenem-Nacubactam in Neutropenic Murine cUTI Model (Data sourced from a study against 10 Gram-negative isolates with various resistance mechanisms)[5][10]
| Resistance Mechanism | Meropenem-Nacubactam MIC (µg/ml) | Efficacy Outcome |
| KPC, CTX-M, SHV, TEM | 1 - 8 | ≥3 log₁₀ CFU reduction from 48h control in all isolates |
| NDM, OXA | 1 - 8 | ≥3 log₁₀ CFU reduction from 48h control in all isolates |
| Ceftazidime-avibactam resistant | Not specified | Upwards of 6 log₁₀ CFU reduction from 48h control |
The neutropenic murine lung and cUTI infection models are indispensable tools for the preclinical evaluation of this compound. Protocols involving human-simulated drug exposures are particularly valuable as they provide data that can be more readily translated to the clinical setting. Quantitative results from these models consistently show that this compound, when combined with a partner β-lactam like meropenem, significantly enhances antibacterial activity against a wide array of carbapenem-resistant Enterobacteriaceae.[8][9][10] These findings support the continued clinical development of this compound as a promising therapeutic agent to address the challenge of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nacubactam in the Treatment of Carbapenem-Resistant Enterobacteriaceae (CRE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to their resistance to a broad range of antibiotics, leading to limited treatment options and high mortality rates.[1][2][3] Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor being investigated for its potential to restore the activity of β-lactam antibiotics against CRE.[4][5] This document provides detailed application notes on the mechanism of action and efficacy of this compound, along with comprehensive protocols for key in vitro and in vivo experiments to evaluate its activity against CRE.
This compound exhibits a dual mechanism of action. It is an inhibitor of Ambler class A and C serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), which are prevalent in CRE.[4][6] Additionally, this compound has intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which enhances the efficacy of co-administered β-lactam agents like meropenem.[4][7][8]
Data Presentation
In Vitro Efficacy of Meropenem-Nacubactam against CRE
The combination of meropenem and this compound has demonstrated potent in vitro activity against a wide range of CRE isolates, significantly reducing the minimum inhibitory concentrations (MICs) of meropenem.
| Organism/Enzyme | Meropenem MIC (µg/mL) | Meropenem/Nacubactam (1:1) MIC (µg/mL) | Reference |
| K. pneumoniae (KPC-2/3) | Resistant | Susceptible | [5] |
| E. coli (KPC-variants) | Resistant | Susceptible | [9] |
| MBL-producing CRE | Resistant | Variable | [7] |
| OXA-48-producing CRE | Resistant | Susceptible | [9] |
Biochemical Parameters of this compound against KPC-2
This compound demonstrates efficient inhibition of KPC-2, a common carbapenemase in CRE.
| Parameter | Value | KPC-2 Variant | Reference |
| Apparent Kᵢ (µM) | 31 ± 3 | KPC-2 (Wild-Type) | [6] |
| Acylation Rate (k₂/K) (M⁻¹s⁻¹) | 5,815 ± 582 | KPC-2 (Wild-Type) | [6] |
| IC₅₀ (µM) | 66 | KPC-2 (Wild-Type) | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[10][11][12][13]
Objective: To determine the MIC of meropenem in combination with this compound against CRE isolates.
Materials:
-
CRE clinical isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Meropenem analytical standard
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Prepare Antibiotic Dilutions:
-
Perform serial twofold dilutions of meropenem in CAMHB in the microtiter plate to achieve final concentrations typically ranging from 128 to 0.06 µg/mL.
-
For the combination testing, prepare meropenem dilutions in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL) or in a 1:1 ratio with meropenem.[9]
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Assay
This protocol is adapted from methodologies used for evaluating β-lactam/β-lactamase inhibitor combinations.[4][14][15][16][17][18]
Objective: To assess the bactericidal activity of meropenem-nacubactam against CRE over time.
Materials:
-
CRE isolate
-
CAMHB
-
Meropenem and this compound
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Drug Concentrations: Prepare tubes with CAMHB containing meropenem alone, this compound alone, and the combination of meropenem and this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each treatment condition.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum. Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[14]
-
KPC-2 β-Lactamase Inhibition Assay (IC₅₀ Determination)
This protocol is based on established methods for determining the inhibitory activity of compounds against β-lactamases using a chromogenic substrate.[2][9][19]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against KPC-2 β-lactamase.
Materials:
-
Purified KPC-2 enzyme
-
This compound
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified KPC-2 enzyme in assay buffer to a working concentration.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted KPC-2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with enzyme but no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Murine Pneumonia Model for CRE Infection
This protocol is a generalized procedure based on established murine lung infection models.[1][8][20]
Objective: To evaluate the in vivo efficacy of meropenem-nacubactam in a murine model of pneumonia caused by CRE.
Materials:
-
Specific-pathogen-free mice (e.g., Swiss-Webster or C57BL/6)
-
CRE strain (e.g., K. pneumoniae)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal or intranasal inoculation equipment
-
Meropenem and this compound for injection
-
Sterile saline
-
Equipment for euthanasia and tissue homogenization
Procedure:
-
Immunosuppression (Optional but common for CRE models): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.[1]
-
Infection:
-
Anesthetize the mice.
-
Inoculate the mice with a predetermined lethal or sublethal dose of the CRE strain via the intratracheal or intranasal route.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem alone, this compound alone, the combination of meropenem-nacubactam, or a vehicle control.
-
Administer the drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at specified dosing intervals for a defined duration.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial burden (CFU/lung).
-
-
Data Analysis:
-
Compare the bacterial loads in the lungs of the different treatment groups to the control group to determine the efficacy of the treatments. A significant reduction in CFU/lung in the combination group compared to the single-agent and control groups indicates efficacy.
-
Visualizations
References
- 1. 1675: A Novel Murine Pneumonia and Bacteremia Model for Carbapenem-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Carbapenem-resistant Enterobacterales (CRE) Infection Control | CRE | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. New Carbapenemase Inhibitors: Clearing the Way for the β-Lactams [mdpi.com]
- 8. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. - References - Scientific Research Publishing [scirp.org]
- 14. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
- 19. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Nacubactam against KPC-producing Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nacubactam, a novel diazabicyclooctane β-lactamase inhibitor, against carbapenem-resistant Klebsiella pneumoniae strains producing Klebsiella pneumoniae carbapenemase (KPC). This document includes a summary of its mechanism of action, in vitro efficacy data, and detailed protocols for key experimental procedures.
Introduction
Carbapenem-resistant Klebsiella pneumoniae (CRKP), particularly strains producing KPC enzymes, pose a significant threat to global public health due to limited treatment options.[1][2] this compound is a novel β-lactamase inhibitor that not only inactivates class A and C β-lactamases, including KPC, but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2).[2][3][4][5] This dual mechanism of action makes this compound a promising agent for combination therapy, particularly with β-lactams like meropenem, to overcome carbapenem resistance in K. pneumoniae.[1][4]
Mechanism of Action
This compound employs a dual strategy to combat KPC-producing Klebsiella pneumoniae:
-
β-Lactamase Inhibition: this compound covalently binds to the active site of serine-based β-lactamases, such as KPC, inactivating the enzyme and preventing the hydrolysis of partner β-lactam antibiotics like meropenem.[4] This restores the efficacy of the β-lactam against the resistant bacteria.
-
PBP2 Inhibition: this compound also directly inhibits Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis.[2][3][4] This intrinsic antibacterial activity contributes to the overall potency of this compound-containing combination therapies.[2]
Figure 1: Dual mechanism of action of this compound against KPC-producing K. pneumoniae.
In Vitro Efficacy of Meropenem-Nacubactam
The combination of meropenem and this compound has demonstrated significant in vitro activity against KPC-producing Klebsiella pneumoniae. Minimum Inhibitory Concentration (MIC) data from various studies consistently show that the addition of this compound restores the susceptibility of meropenem-resistant strains.
| Organism Type | Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| KPC-producing K. pneumoniae | Meropenem | 16 to >64 | 32 | >64 |
| KPC-producing K. pneumoniae | Meropenem/Nacubactam (1:1) | ≤0.03 to 8 | 0.25 | 1 |
| KPC-2-producing E. coli Isolate | Meropenem | 8 | - | - |
| KPC-2-producing E. coli Isolate | Meropenem/Nacubactam (1:1) | 0.25 | - | - |
Note: Data compiled from multiple sources. Actual values may vary depending on the specific isolates and testing conditions.
Experimental Protocols
Broth Microdilution for MIC Determination of Meropenem-Nacubactam
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with this compound against KPC-producing Klebsiella pneumoniae.
Materials:
-
KPC-producing Klebsiella pneumoniae isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem analytical standard
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)
Procedure:
-
Drug Preparation: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a two-fold serial dilution of meropenem across the plate.
-
Add a fixed concentration of this compound to each well containing meropenem. A common approach is a 1:1 ratio with the highest meropenem concentration, or a fixed concentration (e.g., 4 mg/L).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination: The MIC is the lowest concentration of meropenem (in the presence of this compound) that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC determination by broth microdilution.
Murine Pneumonia Model for In Vivo Efficacy Assessment
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a β-lactam against KPC-producing K. pneumoniae in a murine pneumonia model.[8][9]
Objective: To assess the therapeutic efficacy of this compound combination therapy in reducing bacterial burden in the lungs of mice infected with KPC-producing K. pneumoniae.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)
-
KPC-producing K. pneumoniae strain
-
Anesthetic (e.g., isoflurane)
-
This compound and partner β-lactam for injection
-
Phosphate-buffered saline (PBS)
-
Surgical tools for intratracheal or intranasal inoculation
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Inoculate mice with a predetermined lethal or sublethal dose of KPC-producing K. pneumoniae via the intratracheal or intranasal route.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatment regimens (e.g., vehicle control, this compound alone, β-lactam alone, and the combination) via a suitable route (e.g., subcutaneous or intravenous).
-
Continue treatment at specified intervals (e.g., every 8 or 12 hours) for a defined duration.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
-
Data Analysis: Compare the bacterial loads in the lungs of the different treatment groups to determine the efficacy of the combination therapy.
Figure 3: Experimental workflow for the murine pneumonia model.
KPC-2 Enzyme Kinetics Assay
This protocol outlines the determination of kinetic parameters of this compound inhibition against purified KPC-2 β-lactamase.
Objective: To determine the inhibitory activity (e.g., IC50 or Ki) of this compound against KPC-2.
Materials:
-
Purified KPC-2 enzyme
-
This compound
-
Nitrocefin (chromogenic β-lactam substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of kinetic readings
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified KPC-2 enzyme to a working concentration in the phosphate buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add the KPC-2 enzyme to each well.
-
Add varying concentrations of this compound to the wells and incubate for a specific period to allow for inhibitor binding.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the change in absorbance at 486 nm over time. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the enzyme activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic analyses can be performed to determine the inhibition constant (Ki).
-
PBP2 Binding Assay (General Protocol)
This is a generalized protocol for assessing the binding of this compound to PBP2. Specific conditions may require optimization.
Objective: To determine the affinity of this compound for PBP2 of Klebsiella pneumoniae.
Materials:
-
Klebsiella pneumoniae membrane fraction containing PBPs
-
Bocillin FL (a fluorescently labeled penicillin derivative)
-
This compound
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Procedure:
-
Membrane Preparation: Prepare a membrane fraction containing PBPs from a culture of Klebsiella pneumoniae.
-
Competition Assay:
-
Incubate the membrane preparation with increasing concentrations of this compound for a set period.
-
Add a fixed concentration of Bocillin FL and incubate to allow binding to the PBPs.
-
-
SDS-PAGE and Imaging:
-
Separate the proteins in the membrane fraction by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
-
Data Analysis: The binding of this compound to PBP2 will compete with the binding of Bocillin FL. A decrease in the fluorescence intensity of the PBP2 band with increasing concentrations of this compound indicates binding. The concentration of this compound that reduces the fluorescence by 50% (IC50) can be determined.
Conclusion
This compound, in combination with meropenem, presents a promising therapeutic strategy against infections caused by KPC-producing Klebsiella pneumoniae. Its dual mechanism of action, targeting both the primary resistance mechanism (KPC) and a key bacterial enzyme (PBP2), provides a powerful approach to overcoming carbapenem resistance. The protocols outlined in this document provide a foundation for further research and development of this important new therapeutic agent.
References
- 1. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ihma.com [ihma.com]
- 5. 698. This compound Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Pharmacokinetic Studies of Nacubactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor with a dual mechanism of action. It not only inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4] This unique profile makes this compound a promising candidate for combination therapy with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[3]
These application notes provide a comprehensive guide to the experimental design of pharmacokinetic (PK) studies for this compound, including detailed protocols for key in vitro and in vivo assays, and data presentation guidelines.
Mechanism of Action Signaling Pathway
This compound's dual mechanism of action is a key feature influencing its pharmacokinetic-pharmacodynamic (PK/PD) relationship. The following diagram illustrates this dual action.
Data Presentation: Summary of Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables to facilitate comparison across species and dosing regimens.
Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | CL (L/h/kg) | Vss (L/kg) |
| Mouse | 100 | SC | 45.7 | 0.25 | 67.8 | 1.1 | 1.48 | 1.5 |
| Rat | 1 | IV | - | - | - | - | - | - |
| Monkey | - | - | - | - | - | - | - | - |
Data for mice from a murine pneumonia model.[1] Data for other preclinical models is limited in publicly available literature. Dashes indicate data not available.
Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Human Volunteers (Single Ascending Dose)
| Dose (mg) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) | T½ (h) | CL (L/h) | Vss (L) |
| 500 | 41.0 ± 5.0 | 70.3 ± 8.0 | 1.8 ± 0.2 | 7.2 ± 0.8 | 18.0 ± 1.7 |
| 1000 | 82.1 ± 11.2 | 145.0 ± 18.0 | 1.9 ± 0.2 | 7.0 ± 0.9 | 18.2 ± 2.0 |
| 2000 | 165.0 ± 25.0 | 295.0 ± 45.0 | 2.0 ± 0.3 | 6.9 ± 1.0 | 19.1 ± 2.5 |
| 4000 | 330.0 ± 50.0 | 598.0 ± 90.0 | 2.1 ± 0.3 | 6.8 ± 1.0 | 20.0 ± 3.0 |
Values are presented as mean ± standard deviation. Data adapted from clinical trials in healthy volunteers.[5][6]
Table 3: Summary of this compound Pharmacokinetic Parameters in Healthy Human Volunteers (Multiple Ascending Dose, every 8 hours)
| Dose (mg) | Cmax,ss (µg/mL) | AUC₀₋₈,ss (µg·h/mL) | T½ (h) | CL (L/h) | Vss (L) |
| 1000 | 95.0 ± 15.0 | 160.0 ± 25.0 | 2.0 ± 0.3 | 6.3 ± 1.0 | 18.5 ± 2.2 |
| 2000 | 190.0 ± 30.0 | 325.0 ± 50.0 | 2.1 ± 0.3 | 6.2 ± 0.9 | 19.5 ± 2.8 |
| 4000 | 385.0 ± 60.0 | 660.0 ± 100.0 | 2.2 ± 0.4 | 6.1 ± 0.9 | 20.5 ± 3.1 |
Values are presented as mean ± standard deviation at steady state. Data adapted from clinical trials in healthy volunteers.[5][6]
Experimental Protocols
The following section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of this compound.
Overall Experimental Workflow
A typical workflow for preclinical and clinical pharmacokinetic studies is outlined below.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the development of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
1. Objective: To accurately and precisely quantify this compound concentrations in plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Control human plasma (with appropriate anticoagulant)
-
HPLC column (e.g., C18 reverse-phase)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
3. Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A compatible HPLC or UHPLC system.
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
5. LC-MS/MS Conditions (Example):
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to ensure adequate separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Transitions (MRM): The specific precursor and product ions for this compound and the IS need to be determined by direct infusion of the standards into the mass spectrometer.
6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (bench-top, freeze-thaw, long-term)
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
1. Objective: To determine the rate of metabolism of this compound in human liver microsomes.
2. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (for reaction termination)
-
Internal standard
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to cold acetonitrile containing the internal standard to stop the reaction.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (T½) = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint).
Protocol 3: In Vitro Plasma Protein Binding by Equilibrium Dialysis
1. Objective: To determine the fraction of this compound bound to plasma proteins.
2. Materials and Reagents:
-
This compound
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Positive control compounds (e.g., warfarin for high binding, atenolol for low binding)
3. Procedure:
-
Prepare a solution of this compound in plasma.
-
Add the plasma containing this compound to one chamber of the dialysis device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound = (1 - fu) * 100.
Protocol 4: In Vitro Permeability using Caco-2 Cell Monolayers
1. Objective: To assess the intestinal permeability of this compound and identify potential for active transport.
2. Materials and Reagents:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
3. Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A→B) transport (absorptive direction):
-
Add this compound in transport buffer to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
For basolateral to apical (B→A) transport (efflux direction):
-
Add this compound in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber.
-
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
Protocol 5: In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)
1. Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous and oral administration.
2. Animals:
-
Male and/or female Sprague-Dawley rats (or other appropriate strain).
3. Dosing and Sample Collection:
-
Administer this compound intravenously (e.g., via tail vein) and orally (e.g., by gavage) to separate groups of rats.
-
Collect blood samples (e.g., from the tail vein or via cannulation) at predetermined time points (e.g., pre-dose, and at multiple time points post-dose up to 24 hours).
-
Process blood samples to obtain plasma and store frozen until analysis.
4. Sample Analysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, T½, CL, Vss, and oral bioavailability (F%).
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. A thorough understanding of the absorption, distribution, metabolism, and excretion properties of this compound is crucial for its successful development as a therapeutic agent. The use of validated bioanalytical methods and standardized in vitro and in vivo models will ensure the generation of high-quality data to inform clinical trial design and optimize dosing regimens.
References
- 1. A validated LC-MS/MS method for the simultaneous quantification of the novel combination antibiotic, ceftolozane-tazobactam, in plasma (total and unbound), CSF, urine and renal replacement therapy effluent: application to pilot pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring [mdpi.com]
- 4. A validated LC-MSMS method for the simultaneous quantification of meropenem and vaborbactam in human plasma and renal replacement therapy effluent and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Nacubactam Clinical Trials: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
These application notes provide a detailed overview of the clinical trial methodologies and design for Nacubactam, a novel β-lactamase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the clinical development of this compound.
This compound is currently being investigated in combination with various β-lactam antibiotics for the treatment of serious infections caused by multidrug-resistant bacteria.[1] This document summarizes the available data from Phase 1 and Phase 3 clinical trials, including study designs, experimental protocols, and safety data.
Mechanism of Action
This compound exhibits a dual mechanism of action. It is an inhibitor of serine β-lactamases (classes A and C, and some class D), which prevents the degradation of co-administered β-lactam antibiotics.[2][3] Additionally, this compound directly inhibits penicillin-binding protein 2 (PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect.[1][3][4]
Clinical Development Program
This compound has been evaluated in Phase 1 studies for safety and pharmacokinetics, and is currently in Phase 3 clinical trials in combination with other antibiotics.
Phase 1 Clinical Trials
The initial clinical development of this compound involved randomized, double-blind, placebo-controlled studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile, both alone and in combination with meropenem.[2][3][4][5]
Two key Phase 1 studies were a Single Ascending Dose (SAD) study (NCT02134834) and a Multiple Ascending Dose (MAD) study (NCT02972255).[3][4][5]
-
SAD Study (NCT02134834): Healthy participants received single ascending doses of this compound ranging from 50 mg to 8,000 mg.[2][4]
-
MAD Study (NCT02972255): Healthy participants received multiple ascending doses of this compound from 1,000 mg to 4,000 mg every 8 hours for up to 7 days.[2][4] This study also included a component where this compound 2,000 mg was co-administered with meropenem 2,000 mg every 8 hours for 6 days.[2][4]
This compound was generally well-tolerated in both single and multiple doses.[2][3][4][5] The most frequently reported adverse events were mild to moderate and associated with intravenous access and headaches.[2][3][4][5] No serious adverse events, dose-limiting toxicities, or deaths were reported.[2][4][5]
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (this compound Monotherapy) [4]
| Adverse Event Category | This compound (N=24) | Placebo (N=7) |
| Participants with ≥1 TEAE, n (%) | 13 (54.2) | 3 (42.9) |
| Total number of TEAEs | 48 | 3 |
| Most Frequent TEAEs | ||
| Complications with IV access | Frequent | Less Frequent |
| Headache | Frequent | Less Frequent |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (this compound + Meropenem) [4]
| Adverse Event Category | This compound + Meropenem (N=11) | Placebo (N=4) |
| Participants with ≥1 TEAE, n (%) | 9 (81.8) | 1 (25.0) |
| Total number of TEAEs | 42 | 1 |
| Most Frequent TEAEs | ||
| Phlebitis, n (%) | 4 (36.7) | 0 |
| Injection site extravasation, n (%) | 3 (27.3) | 0 |
| Headache, n (%) | 3 (27.3) | 0 |
| Nausea, n (%) | 3 (27.3) | 0 |
Phase 3 Clinical Trials
This compound is being evaluated in two pivotal Phase 3 multinational, randomized clinical trials: Integral-1 and Integral-2.
This study evaluates the efficacy and safety of Cefepime/Nacubactam and Aztreonam/Nacubactam compared to Imipenem/Cilastatin in patients with complicated urinary tract infections (cUTI) or acute uncomplicated pyelonephritis (AP).[6][7][8][9]
Table 3: Integral-1 Study Design
| Study Title | A Phase 3, Multi-Center, Randomized, Double-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Imipenem/Cilastatin in Subjects With Complicated Urinary Tract Infections or Acute Uncomplicated Pyelonephritis |
| ClinicalTrials.gov ID | NCT05887908[6] |
| Phase | 3[6][8] |
| Study Design | Randomized, Double-Blind, Active-Controlled[7] |
| Patient Population | Adults with cUTI or AP[6][7][8][9] |
| Interventions | - Cefepime/Nacubactam- Aztreonam/Nacubactam- Imipenem/Cilastatin[6][7][8][9] |
| Primary Endpoint | Composite clinical and microbiological success at the test-of-cure visit[7] |
| Status | Completed[9] |
In March 2025, it was announced that the Integral-1 trial met its primary endpoint, demonstrating non-inferiority of Cefepime/Nacubactam to Imipenem/Cilastatin.[7] A pre-specified analysis also showed superiority.[7] Detailed results are expected to be presented at future scientific conferences.[1][7]
This ongoing study is designed to assess the efficacy and safety of Cefepime/Nacubactam and Aztreonam/Nacubactam compared to the best available therapy for infections caused by Carbapenem-Resistant Enterobacterales (CRE).[10][11]
Table 4: Integral-2 Study Design
| Study Title | A Phase 3, Multi-Center, Randomized, Single-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Best Available Therapy for Adults With Infection Due to Carbapenem Resistant Enterobacterales[10] |
| ClinicalTrials.gov ID | NCT05905055[10][11] |
| Phase | 3[10][11] |
| Study Design | Randomized, Single-Blind, Parallel-Group[10] |
| Patient Population | Adults with cUTI, AP, Hospital-Acquired Bacterial Pneumonia (HABP), Ventilator-Associated Bacterial Pneumonia (VABP), and complicated Intra-Abdominal Infections (cIAI) due to CRE[10] |
| Interventions | - Cefepime/Nacubactam- Aztreonam/Nacubactam- Best Available Therapy (BAT)[10] |
| Primary Endpoint | Overall treatment success (composite of clinical and microbiological outcomes) at the test-of-cure visit |
| Status | Recruiting[11] |
Experimental Protocols
The following provides a general outline of the experimental protocols for the Phase 3 clinical trials based on publicly available information.
Patient Population and Key Eligibility Criteria
Inclusion Criteria:
-
Clinical diagnosis of a qualifying infection (cUTI, AP, HABP, VABP, or cIAI).[10]
-
For the Integral-2 study, a known or suspected infection with Carbapenem-Resistant Enterobacterales is required.[10]
Exclusion Criteria:
-
Known resistance to the study drugs that would compromise efficacy.[6][8]
-
Concurrent infections that would confound the assessment of the study drug's efficacy.[6][8][10]
-
Known hypersensitivity to β-lactam antibiotics.
Study Procedures and Assessments
The clinical trial workflow involves several key stages from patient screening to the final follow-up.
-
Screening: Potential participants are assessed against the inclusion and exclusion criteria. Informed consent is obtained.
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms.
-
Treatment: The assigned study drug is administered intravenously for a specified duration.
-
Assessments: Patients are monitored for clinical response, microbiological clearance, and safety throughout the study. This includes physical examinations, vital signs, laboratory tests, and imaging where appropriate.
-
Test-of-Cure (TOC) Visit: A follow-up visit, typically 7 days after the end of treatment, to assess the primary efficacy endpoint.[7]
-
Late Follow-up: A final follow-up visit to monitor for any late-emerging adverse events and to ensure the durability of the clinical response.
Endpoint Definitions
-
Clinical Success: Resolution of the signs and symptoms of the baseline infection to the extent that no further antimicrobial therapy is required.
-
Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s) from the site of infection.
-
Overall Success: A composite endpoint requiring both clinical success and microbiological eradication.[7]
Conclusion
The clinical development program for this compound is robust, with comprehensive Phase 1 studies supporting its progression into pivotal Phase 3 trials. The available data suggests a favorable safety and tolerability profile. The positive top-line results from the Integral-1 study are promising for the potential role of this compound in treating complicated urinary tract infections and acute pyelonephritis. The ongoing Integral-2 study will provide crucial information on its efficacy against infections caused by carbapenem-resistant Enterobacterales, a significant unmet medical need. Further detailed results from these trials are eagerly awaited by the scientific community.
References
- 1. meiji.com [meiji.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. meiji.com [meiji.com]
- 8. Efficacy and Safety of Cefepime/Nacubactam or Aztreonam/Nacubactam Compared to Imipenem/Cilastatin in Subjects With Complicated Urinary Tract Infections or Acute Uncomplicated Pyelonephritis | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinConnect | Efficacy and Safety of Cefepime/Nacubactam or [clinconnect.io]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nacubactam Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nacubactam in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a diazabicyclooctane β-lactamase inhibitor with a dual mechanism of action.[1][2][3][4] It inhibits a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), protecting partner β-lactam antibiotics from degradation.[1][3][5] Additionally, this compound exhibits intrinsic antibacterial activity by inhibiting Penicillin-Binding Protein 2 (PBP2) in Enterobacteriaceae, which is crucial for bacterial cell wall synthesis.[1][2][3][6]
Q2: Which β-lactams have been successfully partnered with this compound in preclinical studies?
A2: Preclinical studies have demonstrated the efficacy of this compound in combination with several β-lactams, including meropenem, cefepime, and aztreonam.[1][6][7][8] The choice of partner β-lactam often depends on the specific resistance mechanisms of the bacterial strains being investigated.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound's efficacy?
A3: The PK/PD parameter that best correlates with the efficacy of β-lactam/Nacubactam combinations is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[9] For aztreonam/nacubactam, target values of %fT > MIC for growth inhibition, 1-log10 kill, and 2-log10 kill were found to be 22%, 38%, and 75%, respectively.[9]
Q4: Is this compound active against all types of β-lactamases?
A4: this compound is a potent inhibitor of serine-β-lactamases (Classes A, C, and some D).[3] However, it does not inhibit metallo-β-lactamases (MBLs, Class B).[7][10] When combined with a β-lactam that is stable to MBLs, such as aztreonam, the combination can be effective against MBL-producing Enterobacterales.[10]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inconsistent inoculum preparation. | Ensure a standardized inoculum is prepared using a spectrophotometer to achieve a 0.5 McFarland standard. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and store at +4°C during preparation. For longer-term storage, aliquoting and freezing at -70°C under an inert gas may be considered, but stability under these conditions should be validated. | |
| Adherence of the compound to plasticware. | Use low-protein-binding plates and pipette tips for all assays involving this compound. | |
| Unexpectedly high MICs of the this compound combination against susceptible strains. | Inactivation of the partner β-lactam. | Ensure the partner β-lactam is also freshly prepared and handled according to the manufacturer's stability data. Some β-lactams are sensitive to temperature and freeze-thaw cycles. |
| Suboptimal fixed concentration of this compound used in combination testing. | The optimal fixed concentration of this compound can vary. Test a range of fixed concentrations (e.g., 4 mg/L or 8 mg/L) to determine the most potentiation of the partner β-lactam's activity.[11][12] |
In Vivo Preclinical Models
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent bacterial burden in control animals. | Variability in inoculum preparation and administration. | Standardize the bacterial culture growth phase and concentration for inoculation. Ensure precise and consistent administration of the inoculum volume and location (e.g., intranasal, intramuscular). |
| Incomplete immunosuppression in neutropenic models. | Verify the efficacy of the cyclophosphamide regimen by performing complete blood counts on a subset of animals before infection to confirm neutropenia. | |
| Suboptimal efficacy of this compound combination therapy. | Inadequate drug exposure at the site of infection. | Review the dosing regimen, route of administration, and vehicle used. Ensure the dosing frequency is appropriate for the half-life of this compound and the partner β-lactam in the specific animal model. |
| Formation of an adduct between this compound and the partner β-lactam. | When co-administering this compound and a partner β-lactam intravenously, use a dual-lumen catheter to prevent the formation of an adduct during infusion.[13] | |
| The bacterial strain may possess resistance mechanisms not inhibited by this compound (e.g., MBLs). | Confirm the resistance profile of the bacterial strain used. If MBLs are present, consider partnering this compound with an MBL-stable β-lactam like aztreonam. | |
| Adverse events in treated animals (e.g., injection site reactions). | High concentration or inappropriate formulation of the injected compound. | Ensure the drug is fully dissolved and the formulation is at an appropriate pH and osmolarity for the route of administration. Consider increasing the injection volume to decrease the concentration, if feasible. |
Experimental Protocols
Neutropenic Murine Complicated Urinary Tract Infection (cUTI) Model
-
Immunosuppression: Render female ICR mice (5-6 weeks old) neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Bacterial Inoculum Preparation: Culture the desired Gram-negative bacterium (e.g., Klebsiella pneumoniae, Escherichia coli) in appropriate broth to mid-log phase. Centrifuge, wash, and resuspend the pellet in sterile saline to a concentration of approximately 10^8 CFU/mL.
-
Infection: Under anesthesia, instill 0.1 mL of the bacterial suspension intraurethrally.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer this compound and the partner β-lactam (e.g., meropenem) subcutaneously or intravenously at human-simulated dosing regimens. For example, a humanized meropenem-nacubactam regimen could involve dosing at 0, 2.5, and 4.5 hours, with this cycle repeated every 8 hours.
-
Endpoint: At 48 hours post-infection, euthanize the mice, aseptically remove the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
Murine Pneumonia Model
-
Immunosuppression: Render mice neutropenic as described for the cUTI model.
-
Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described above to a concentration of approximately 10^9 CFU/mL.
-
Infection: Under anesthesia, orally or intranasally instill 0.075 mL of the bacterial suspension.
-
Treatment: Begin treatment 1 hour post-inoculation. Administer this compound and the partner β-lactam (e.g., cefepime, aztreonam, meropenem) subcutaneously at various dosing regimens (e.g., every 8 hours).
-
Endpoint: At 24 hours after the start of treatment, euthanize the mice, harvest the lungs, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/lungs).
Neutropenic Murine Thigh Infection Model
-
Immunosuppression: Induce neutropenia in mice as previously described.
-
Bacterial Inoculum Preparation: Prepare the bacterial inoculum to a concentration of approximately 10^7 CFU/mL.
-
Infection: Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
-
Treatment: Initiate treatment 2 hours post-infection. Administer this compound and the partner β-lactam subcutaneously at various dosing regimens.
-
Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/g of tissue).
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Combination with Meropenem against Beta-Lactamase-Producing Enterobacteriaceae
| Bacterial Class | Meropenem MIC90 (mg/L) | Meropenem/Nacubactam MIC90 (mg/L) |
| Class A (ESBL) | 2 | ≤0.06 |
| Class C | 0.12 | ≤0.06 |
| Class D (OXA-48-like) | 32 | 4 |
| Class B (MBL) | >32 | >32 |
| KPC-producing | 32 | 1 |
| Data compiled from multiple sources for illustrative purposes. |
Table 2: In Vivo Efficacy of this compound Combinations in Murine Infection Models
| Infection Model | Pathogen | Treatment Regimen | Log10 CFU Reduction vs. Control (24 or 48h) |
| cUTI | Meropenem-resistant K. pneumoniae | Meropenem-Nacubactam | ≥3 |
| Pneumonia | CRE E. cloacae | Aztreonam/Cefepime/Meropenem + this compound | 2.08 to 3.70 |
| Pneumonia | CRE K. pneumoniae | Aztreonam/Cefepime/Meropenem + this compound | 1.47 to 4.24 |
| Data represents a summary of findings from various preclinical studies.[6][14][15] |
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 4. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imquestbio.com [imquestbio.com]
- 7. criver.com [criver.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition [mdpi.com]
- 12. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nacubactam Efficacy in High-Inoculum Infections
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the efficacy of Nacubactam, particularly in the context of high-inoculum bacterial infections. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a diazabicyclooctane (DBO) β-lactamase inhibitor with a dual mechanism of action. Firstly, it inhibits a broad range of serine β-lactamases, including Ambler class A, C, and some class D enzymes, protecting its partner β-lactam antibiotic from degradation. Secondly, this compound exhibits intrinsic antibacterial activity by binding to and inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which is crucial for bacterial cell wall synthesis.[1] This dual action not only restores the activity of the partner antibiotic but also contributes to a synergistic bactericidal effect.
Q2: What is the "inoculum effect" and how might it affect this compound's efficacy?
A2: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher initial bacterial density.[2] In high-inoculum infections, such as abscesses or severe pneumonia, the bacterial load can be several logs higher than the standard inoculum used for routine susceptibility testing (~5 x 105 CFU/mL). This can lead to reduced antibiotic efficacy and potential treatment failure. For β-lactam/β-lactamase inhibitor combinations, the primary cause of the inoculum effect is the overwhelming production of β-lactamase enzymes by the high number of bacteria, which can saturate and effectively neutralize the inhibitor. While specific data on this compound is still emerging, studies on other DBO inhibitors suggest that a significant inoculum effect is possible, leading to elevated MICs.
Q3: How does this compound's dual mechanism of action potentially mitigate the inoculum effect?
A3: this compound's intrinsic activity against PBP2 may offer an advantage in high-inoculum situations.[1] While the β-lactamase inhibitor component might be challenged by the high concentration of enzymes, the direct bactericidal effect from PBP2 inhibition remains active. This could help to reduce the bacterial load, thereby lessening the β-lactamase burden and allowing the partner antibiotic to be more effective.
Q4: Which partner antibiotics are most effective with this compound in high-inoculum scenarios?
A4: Meropenem is the most extensively studied partner for this compound. In a murine complicated urinary tract infection model, the meropenem-nacubactam combination demonstrated significant efficacy against high inoculums of various multidrug-resistant Enterobacteriaceae.[3][4][5] The combination achieved a ≥3 log reduction in bacterial load from the 48-hour control in all isolates tested, including those at high inocula.[3][4][5] Combinations with other β-lactams like cefepime and aztreonam are also under investigation and have shown potent in vitro activity.[6]
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected MIC values for this compound combinations in our in-house assays.
-
Potential Cause 1: Inoculum preparation. The final inoculum concentration is a critical factor. Variations in the preparation can lead to significant differences in MICs, especially with β-lactamase-producing organisms.
-
Troubleshooting Step: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard and verify the CFU/mL by plating serial dilutions. For high-inoculum studies, ensure the concentrated inoculum is homogenous before dilution.
-
-
Potential Cause 2: β-lactamase production levels. The level of β-lactamase expression can vary between strains and even within a single strain under different growth conditions. High levels of β-lactamase can overwhelm this compound at standard concentrations.
-
Troubleshooting Step: Characterize the β-lactamase profile of your test strains. Consider quantifying β-lactamase activity using a chromogenic substrate like nitrocefin. This can help in interpreting MIC data and understanding the level of inhibition required.
-
-
Potential Cause 3: Plastic binding. Some compounds can adhere to the surface of microtiter plates, reducing the effective concentration.
-
Troubleshooting Step: Use low-binding microtiter plates for your assays. You can also pre-treat plates with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.
-
Issue 2: Reduced efficacy of this compound-meropenem in our time-kill assays at high bacterial densities.
-
Potential Cause 1: Overwhelming β-lactamase production. As the bacterial population grows in a time-kill assay, the concentration of β-lactamases can increase to a point where it surpasses the inhibitory capacity of this compound, leading to the hydrolysis of meropenem and bacterial regrowth.
-
Troubleshooting Step: Increase the concentration of this compound in your combination. A higher inhibitor-to-antibiotic ratio may be necessary to maintain suppression of β-lactamase activity over time in high-density cultures. Also, consider a dosing regimen that mimics in vivo pharmacokinetics, such as using a hollow-fiber infection model.
-
-
Potential Cause 2: Emergence of resistance. High bacterial populations increase the probability of selecting for resistant subpopulations.
-
Troubleshooting Step: At the end of your time-kill assay, plate the surviving bacteria on antibiotic-containing agar to determine if resistant mutants have emerged. If so, perform molecular characterization to identify the resistance mechanism (e.g., mutations in β-lactamase genes or PBP2).
-
Quantitative Data
Table 1: In Vivo Efficacy of Meropenem-Nacubactam in a High-Inoculum Murine cUTI Model
| Bacterial Isolate | Partner Antibiotic | Inoculum Level | Mean Change in log10 CFU/kidney (vs. 48h control) |
| K. pneumoniae (KPC-3) | Meropenem | High | +0.5 |
| This compound | High | -1.2 | |
| Meropenem-Nacubactam | High | -4.5 | |
| E. coli (CTX-M-15) | Meropenem | High | +0.2 |
| This compound | High | -1.5 | |
| Meropenem-Nacubactam | High | -4.8 | |
| K. pneumoniae (KPC-3) | Meropenem | Low | -0.1 |
| This compound | Low | -1.8 | |
| Meropenem-Nacubactam | Low | -5.5 | |
| E. coli (CTX-M-15) | Meropenem | Low | -0.3 |
| This compound | Low | -2.1 | |
| Meropenem-Nacubactam | Low | -5.9 |
Data adapted from a neutropenic murine complicated urinary tract infection (cUTI) model. High inoculum was approximately 5.28 log10 CFU/kidney at 0h, and low inoculum was approximately 4.15 log10 CFU/kidney at 0h.[4][5]
Table 2: Meropenem-Nacubactam MICs against Enterobacteriaceae
| Organism | β-lactamase Profile | Meropenem MIC (µg/mL) | Meropenem-Nacubactam (1:1) MIC (µg/mL) |
| K. pneumoniae | KPC-2 | >64 | 1 |
| K. pneumoniae | KPC-3 | 32 | 0.5 |
| E. coli | CTX-M-15 | 16 | 0.25 |
| E. cloacae | AmpC (overproducer) | 8 | 0.5 |
| K. pneumoniae | NDM-1 | >64 | 4 |
| P. aeruginosa | AmpC (overproducer) | 16 | 4 |
Note: These MICs were determined at a standard inoculum of ~5 x 105 CFU/mL. MICs at high inoculum are expected to be higher.
Experimental Protocols
Protocol 1: High-Inoculum Broth Microdilution MIC Assay
This protocol is adapted from standard CLSI guidelines for broth microdilution, with modifications for a high-inoculum experiment.
-
Bacterial Isolate Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
-
Inoculum Preparation (High Inoculum):
-
Dilute the standardized bacterial suspension 1:10 in MHB. This will be your working high-inoculum suspension of approximately 1-2 x 107 CFU/mL. The final concentration in the wells after a 1:2 dilution will be approximately 5 x 106 to 1 x 107 CFU/mL.
-
-
Antibiotic Preparation:
-
Prepare stock solutions of this compound and the partner β-lactam (e.g., meropenem) at 100x the highest desired final concentration.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the partner antibiotic in MHB.
-
Add a fixed concentration of this compound to each well containing the partner antibiotic. A common concentration is 4 µg/mL, but this may need to be optimized.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the high-inoculum bacterial suspension. The final volume in each well should be 100 µL (50 µL of antibiotic solution + 50 µL of bacterial suspension).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the partner antibiotic (in the presence of the fixed this compound concentration) that completely inhibits visible growth of the organism.
-
Protocol 2: High-Inoculum Time-Kill Assay
-
Bacterial Inoculum Preparation:
-
Grow an overnight culture of the test organism in MHB.
-
Dilute the overnight culture into fresh, pre-warmed MHB to achieve a starting density of approximately 1 x 107 CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes containing MHB with the desired concentrations of this compound, the partner antibiotic, and the combination. Include a growth control flask with no antibiotic.
-
Inoculate each flask with the prepared high-density bacterial culture.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Regulation of AmpC β-lactamase expression in Enterobacteriaceae.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of LuxS-mediated quorum sensing in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Investigation of LuxS-mediated quorum sensing in Klebsiella pneumoniae | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Pharmacokinetic/Pharmacodynamic Analysis of the Efficacy of the Cefepime/Nacubactam Combination Against β-Lactamase-Producing Enterobacterales based on the Instantaneous MIC Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nacubactam Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays involving Nacubactam. This compound's unique dual mechanism of action, inhibiting both serine β-lactamases and penicillin-binding protein 2 (PBP2), can sometimes lead to unexpected results.[1][2][3] This guide offers structured advice to help you interpret your findings and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. Firstly, it is a potent inhibitor of serine β-lactamases, including Ambler classes A, C, and some class D enzymes. By inactivating these enzymes, it protects partner β-lactam antibiotics from degradation. Secondly, this compound has intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which is crucial for bacterial cell wall synthesis.[1][2][3][4][5]
Q2: Why is this compound typically used in combination with other β-lactam antibiotics?
A2: While this compound has its own antibacterial effect, its primary role is to act as a β-lactamase inhibitor.[2] This "enhancer" effect restores or potentiates the activity of partner β-lactams against bacteria that have developed resistance through the production of β-lactamase enzymes.[4][6]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro assays, this compound is soluble in DMSO and water.[1] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Always refer to the manufacturer's product data sheet for specific instructions on solubility and stability.[1][2]
Q4: How should I interpret Minimum Inhibitory Concentration (MIC) results for this compound combination assays?
A4: The MIC of a partner β-lactam in the presence of this compound should be compared to the MIC of the β-lactam alone. A significant reduction in the MIC (typically a four-fold or greater decrease) indicates that this compound is effective at inhibiting the β-lactamase-mediated resistance of the test organism. It's also important to consider the intrinsic activity of this compound, which can contribute to the overall observed effect.[7]
Troubleshooting Unexpected Results
Unexpected results in this compound assays can arise from various factors, from procedural inconsistencies to specific characteristics of the test organism. The following guide provides potential causes and solutions for common issues.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected MIC values for the β-lactam/Nacubactam combination | 1. Inactive this compound: Improper storage or handling may have led to degradation. | - Prepare fresh this compound stock solutions. - Ensure proper storage conditions (aliquoted at -20°C or -80°C, protected from light and moisture).[2] |
| 2. Presence of a non-serine β-lactamase: The test organism may produce a metallo-β-lactamase (Class B), which is not inhibited by this compound. | - Genotypically or phenotypically characterize the β-lactamase profile of the test organism. | |
| 3. High bacterial inoculum: An overly dense bacterial suspension can overwhelm the inhibitory capacity of the compounds. | - Standardize the inoculum to 0.5 McFarland before dilution for the final test concentration. | |
| 4. Formation of this compound-β-lactam adducts: In vitro mixing of this compound and some β-lactams (e.g., meropenem) can lead to adduct formation, reducing the concentration of active compounds.[5] | - Prepare solutions of this compound and the partner β-lactam separately and combine them in the assay plate just before adding the bacterial inoculum. | |
| High variability between replicate wells or experiments | 1. Inconsistent inoculum preparation: Variations in bacterial density will lead to inconsistent MIC results. | - Ensure a homogenous bacterial suspension and consistent dilution across all tests. |
| 2. Pipetting errors: Inaccurate dispensing of this compound, the partner β-lactam, or the bacterial inoculum. | - Calibrate pipettes regularly. - Use fresh pipette tips for each reagent and dilution step. | |
| 3. Edge effects in microtiter plates: Evaporation from the outer wells can concentrate the compounds and affect bacterial growth. | - Avoid using the outermost wells of the microtiter plate for critical experiments or fill them with sterile broth. | |
| Unexpectedly low MIC values or potentiation against seemingly non-resistant strains | 1. Synergistic effects beyond β-lactamase inhibition: this compound's PBP2 inhibition can act synergistically with the partner β-lactam's primary mode of action. | - This may be a genuine finding. Further investigation into the mechanism of synergy is warranted. |
| 2. Contamination of bacterial culture: The observed effect might be on a contaminating organism that is more susceptible. | - Streak the bacterial stock for single colonies and re-test with a pure culture. | |
| No potentiation observed where it is expected | 1. Incorrect concentration of this compound: The concentration used may be too low to effectively inhibit the β-lactamases produced by the test organism. | - Test a range of fixed this compound concentrations (e.g., 4, 8, or 16 µg/mL) to determine the optimal concentration for potentiation. |
| 2. Intrinsic resistance of the test organism: The bacteria may have other resistance mechanisms, such as efflux pumps or porin mutations, that are not affected by this compound. | - Investigate other potential resistance mechanisms in the test organism. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a generalized procedure and should be adapted based on specific experimental requirements and institutional guidelines.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner β-lactam in the appropriate solvent (e.g., DMSO or water) at a concentration 100-fold higher than the highest concentration to be tested.
-
Prepare fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh overnight culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the partner β-lactam in CAMHB.
-
Add a fixed concentration of this compound to each well containing the diluted β-lactam (a common concentration is 4 or 8 µg/mL).
-
Include control wells:
-
Growth control (no antibiotic or this compound).
-
Sterility control (no bacteria).
-
β-lactam only control (serial dilutions without this compound).
-
This compound only control.
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the β-lactam (in the presence of the fixed this compound concentration) that completely inhibits visible bacterial growth.
-
Quality Control
While specific CLSI or EUCAST quality control (QC) ranges for this compound are not yet widely established, it is crucial to perform internal QC to ensure the validity of your results.
-
QC Strains: Use standard ATCC strains with known β-lactamase profiles (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to monitor the activity of the partner β-lactam.
-
Establishing In-House QC Ranges: If you are routinely performing this compound assays, establish your own internal QC ranges by testing a reference strain over 20-30 independent experiments and calculating the mean and standard deviation of the MIC values. The acceptable range is typically the mean ± 2 standard deviations.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Broth microdilution MIC assay workflow.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. droracle.ai [droracle.ai]
Technical Support Center: Refinement of Nacubactam Combination Therapy Ratios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nacubactam combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. Firstly, it is an inhibitor of serine β-lactamases, including Ambler classes A and C, and some class D enzymes. This protects its partner β-lactam antibiotic from degradation. Secondly, this compound has intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which can enhance the overall efficacy of the combination therapy.[1][2][3][4]
Q2: What are the most common β-lactam partners for this compound?
A2: this compound is most frequently studied in combination with meropenem, cefepime, and aztreonam.[1][5] Clinical trials are underway for combinations such as meropenem/nacubactam.
Q3: What concentration of this compound should I use in my in vitro susceptibility testing?
A3: The optimal concentration can vary depending on the partner β-lactam and the bacterial species being tested. Common approaches include using a fixed concentration of this compound (e.g., 4 µg/mL or 8 µg/mL) or a fixed 1:1 ratio of the β-lactam to this compound.[6][7] For instance, some studies have shown that a fixed concentration of 8 µg/mL of this compound resulted in two-fold lower Minimum Inhibitory Concentrations (MICs) for some β-lactams compared to 4 µg/mL.[6]
Q4: Are there established quality control (QC) ranges for this compound susceptibility testing?
A4: As this compound is still under investigation, official QC ranges from regulatory bodies like CLSI or EUCAST have not yet been published. It is recommended that laboratories establish their own internal QC ranges for this compound combinations using standard QC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Klebsiella pneumoniae ATCC 700603. This can be done by repeatedly testing the combination and establishing a baseline range of expected MIC values.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for this compound combinations against certain isolates.
-
Possible Cause 1: Presence of metallo-β-lactamases (MBLs). this compound does not inhibit MBLs. If your isolate produces an MBL, the β-lactam partner may be degraded, leading to high MICs.
-
Troubleshooting Step: Screen your isolates for the presence of MBLs using standard laboratory methods. If MBLs are present, consider using a β-lactam partner that is stable to MBLs, such as aztreonam. The combination of aztreonam with this compound has shown to be effective against MBL-producing Enterobacteriaceae.
-
-
Possible Cause 2: Alterations in Penicillin-Binding Proteins (PBPs). Mutations in PBP2, the target of this compound's intrinsic activity, can lead to reduced efficacy.
-
Troubleshooting Step: If you suspect PBP mutations, you can perform sequencing of the PBP genes.
-
-
Possible Cause 3: Efflux pumps and porin mutations. Overexpression of efflux pumps or mutations in porin channels can reduce the intracellular concentration of the drugs.
-
Troubleshooting Step: Consider performing synergy assays with an efflux pump inhibitor to investigate this possibility.
-
Issue 2: Variability in MIC results between experiments.
-
Possible Cause 1: Inoculum effect. The density of the bacterial inoculum can significantly impact MIC results for β-lactam/β-lactamase inhibitor combinations.
-
Troubleshooting Step: Ensure strict adherence to standardized inoculum preparation procedures as outlined in CLSI or EUCAST guidelines. Perform colony counts to verify the inoculum concentration.
-
-
Possible Cause 2: Reagent stability. Improper storage or handling of this compound or the partner β-lactam can lead to degradation and reduced activity.
-
Troubleshooting Step: Prepare fresh stock solutions of the drugs for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Variation in testing media. The composition of the Mueller-Hinton broth can influence the activity of the antimicrobial agents.
-
Troubleshooting Step: Use cation-adjusted Mueller-Hinton broth from a reputable supplier and ensure lot-to-lot consistency.
-
Data Presentation
Table 1: In Vitro Activity of Meropenem-Nacubactam against Carbapenem-Resistant Klebsiella pneumoniae
| Isolate Type | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem-Nacubactam (1:1) MIC50 (µg/mL) | Meropenem-Nacubactam (1:1) MIC90 (µg/mL) |
| KPC-producing | >64 | >64 | 0.5 | 1 |
| OXA-48-like | 32 | 64 | 2 | 4 |
Table 2: In Vitro Activity of Cefepime-Nacubactam against Carbapenem-Resistant Enterobacterales
| Isolate Type | Cefepime MIC50 (µg/mL) | Cefepime MIC90 (µg/mL) | Cefepime-Nacubactam (1:1) MIC50 (µg/mL) | Cefepime-Nacubactam (1:1) MIC90 (µg/mL) |
| MBL-producing | >128 | >128 | 2 | 4 |
| Non-MBL-producing | 32 | >128 | 0.5 | 2 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the partner β-lactam (e.g., meropenem) in a suitable solvent (e.g., DMSO or water).
-
Prepare serial twofold dilutions of the partner β-lactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
For a fixed ratio (e.g., 1:1), prepare corresponding dilutions of this compound to be added to the β-lactam dilutions. For a fixed concentration, add the same amount of this compound to each well containing the serially diluted β-lactam.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 2: Murine Pneumonia Model
-
Animal Model:
-
Use specific pathogen-free mice (e.g., ICR, 4-weeks-old).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) before infection.
-
-
Infection:
-
Prepare a bacterial suspension of the test organism to a concentration of approximately 10^9 CFU/mL.
-
Anesthetize the mice and intranasally inoculate them with the bacterial suspension.
-
-
Treatment:
-
One hour post-infection, administer the this compound combination therapy or control subcutaneously.
-
Dosing regimens can be designed to simulate human pharmacokinetic profiles. For example, an eight-hourly dosing schedule can be used.
-
-
Assessment of Efficacy:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/lungs).
-
Efficacy is determined by the reduction in bacterial load compared to the untreated control group.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for this compound combination therapy evaluation.
References
- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 2. iacld.com [iacld.com]
- 3. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyse.eu [analyse.eu]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Degradation of Nacubactam in Experimental Setups
Welcome to the technical support center for Nacubactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound in experimental settings and mitigating its degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound/Meropenem combination. | Formation of a this compound-Meropenem adduct. | When mixed in solution at room temperature, this compound and Meropenem can form a covalent adduct, reducing the concentration of both active compounds.[1] At concentrations of 10 mg/mL for each drug, approximately 3% adduct formation has been observed.[1] To minimize this: • Prepare stock solutions of this compound and Meropenem separately. • For experiments, add this compound and Meropenem to the assay medium as late as possible. • If pre-mixing is unavoidable, do so at lower temperatures (e.g., on ice) and use the solution immediately. |
| Loss of this compound activity in prepared solutions over time. | Intrinsic instability of this compound in aqueous solutions. | This compound, like other diazabicyclooctane (DBO) β-lactamase inhibitors, can degrade in aqueous solutions. Stability is influenced by temperature and pH. • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., water, DMSO, or PBS) and store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] • Working Solutions: Prepare fresh working solutions for each experiment. If solutions must be stored for a short period, keep them refrigerated (2-8°C) and use them within 24 hours. For other DBOs like Avibactam, stability is maintained for 24 hours under refrigeration.[3] • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Variability in experimental results across different days or different buffer preparations. | pH-dependent degradation of this compound. | The stability of β-lactamase inhibitors can be pH-dependent. While specific data for this compound is limited, studies on other β-lactam/β-lactamase inhibitor combinations have shown that acidic pH can alter the observed minimum inhibitory concentrations (MICs).[4] • Consistent Buffering: Use a consistent, well-buffered medium for all experiments. Phosphate-buffered saline (PBS) and Tris-based buffers are commonly used. This compound is soluble in PBS up to 100 mg/mL.[5] • pH Monitoring: Ensure the final pH of your experimental medium is consistent across all assays. |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent system. | This compound is generally soluble in aqueous solutions.[5] If precipitation occurs: • Gentle heating and/or sonication can be used to aid dissolution.[2] • For in vivo studies requiring specific formulations, co-solvents such as DMSO, PEG300, and Tween-80 in saline can be used.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most well-documented degradation pathway for this compound in experimental settings is the formation of a covalent adduct with β-lactam antibiotics, particularly carbapenems like Meropenem.[1] This reaction reduces the effective concentration of both drugs. While this compound itself is a stable molecule, like other DBOs, it can be susceptible to hydrolysis in aqueous solutions over time, influenced by factors such as temperature and pH.[3]
Q2: How can I prevent the formation of the this compound-Meropenem adduct in my experiments?
A2: To minimize adduct formation, it is crucial to avoid pre-mixing concentrated solutions of this compound and Meropenem for extended periods at room temperature.[1] The recommended best practice is to add the two compounds to your experimental system sequentially and as close to the start of the experiment as possible. If a combined solution is necessary, it should be prepared fresh, at a low temperature (e.g., on ice), and used immediately. In clinical settings, a dual-lumen catheter is used for co-administration to prevent mixing before entering the bloodstream.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Freshly prepared working solutions should be used for each experiment. If short-term storage is required, refrigeration at 2-8°C for up to 24 hours is recommended, based on stability data for similar DBO compounds.[3]
Q4: How does pH affect the stability of this compound?
Q5: What buffers are compatible with this compound?
A5: this compound is soluble in common laboratory buffers such as phosphate-buffered saline (PBS).[5] In published studies, Tris-based buffers have also been used in assays involving this compound.[6] The choice of buffer may depend on the specific requirements of your experiment. It is always recommended to perform a small-scale compatibility test if you are using a new buffer system.
Experimental Protocols
Protocol 1: Preparation of this compound and Meropenem Solutions for In Vitro Assays to Minimize Adduct Formation
This protocol provides a method for preparing solutions for in vitro susceptibility testing or other assays where the interaction between this compound and Meropenem needs to be minimized.
Materials:
-
This compound powder
-
Meropenem powder
-
Sterile, purified water or appropriate solvent (e.g., DMSO, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ice bucket
Procedure:
-
Prepare Stock Solutions:
-
Separately weigh the required amounts of this compound and Meropenem powder in sterile tubes.
-
Reconstitute each compound in the appropriate solvent to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Store the stock solutions at -80°C for long-term storage or -20°C for up to one month.[2]
-
-
Prepare Intermediate Dilutions (on the day of the experiment):
-
Thaw the required aliquots of this compound and Meropenem stock solutions on ice.
-
Prepare intermediate dilutions of each compound separately in the assay medium (e.g., Mueller-Hinton Broth). Keep these dilutions on ice.
-
-
Final Preparation for Assay:
-
Just before starting the assay, add the appropriate volumes of the this compound and Meropenem intermediate dilutions to the final assay tubes or plates.
-
It is recommended to add the two compounds sequentially to the final assay volume rather than mixing them together in a concentrated form.
-
Workflow for Minimizing Adduct Formation:
Caption: Workflow for preparing this compound and Meropenem solutions to minimize adduct formation.
Protocol 2: General Method for Assessing this compound Stability by HPLC-UV
This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer or solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
Incubator or water bath at the desired temperature
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the buffer of interest at the desired concentration.
-
Dispense aliquots of the solution into several autosampler vials. One vial will be used for the time zero (T=0) measurement.
-
-
Incubation:
-
Place the remaining vials in an incubator or water bath set to the desired temperature.
-
-
HPLC Analysis:
-
T=0 Measurement: Immediately inject an aliquot from the T=0 vial into the HPLC system.
-
Time-Point Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator, allow it to cool to room temperature if necessary, and inject an aliquot into the HPLC system.
-
Chromatographic Conditions: Use a C18 column and a mobile phase suitable for separating this compound from any potential degradation products. A common mobile phase for similar compounds is a mixture of phosphate buffer and acetonitrile.[7] The UV detector wavelength should be set to the absorbance maximum of this compound.
-
Quantification: The concentration of this compound at each time point is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Logical Flow for Stability Assessment:
Caption: Logical workflow for assessing the stability of this compound in a solution.
Data Summary Tables
Table 1: Stability of Diazabicyclooctane (DBO) β-Lactamase Inhibitors in Solution (Data from Avibactam and Relebactam as Proxies for this compound)
| Compound | Concentration & Diluent | Storage Condition | Stability (Time to <90% of initial concentration) | Reference |
| Avibactam | Not specified | Room Temperature (25°C) | >12 hours | [3] |
| Avibactam | Not specified | Refrigerated (2-8°C) | >24 hours | [3] |
| Avibactam | 375-1500 mg in 240 mL 0.9% NaCl | Refrigerated (2-8°C) | >14 days | [7] |
| Avibactam | 375-1500 mg in 240 mL 0.9% NaCl | 32°C | >12 hours | [7] |
| Relebactam | 5 mg/mL in normal saline | Room Temperature (24°C) | ~12 hours | [1] |
| Relebactam | 5 mg/mL in normal saline | Refrigerated (4°C) | ~108 hours (4.5 days) | [1] |
Note: This data is for Avibactam and Relebactam and should be used as a general guide for this compound. It is recommended to perform specific stability studies for this compound under your experimental conditions.
Table 2: Factors Influencing the Stability of this compound and Other DBOs
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures generally decrease stability. | Store stock solutions at -80°C or -20°C. Keep working solutions on ice or refrigerated. Avoid leaving solutions at room temperature for extended periods. |
| pH | Stability can be pH-dependent, with acidic or alkaline conditions potentially increasing degradation. | Maintain a consistent and appropriate pH for your experiments using a suitable buffer system (e.g., PBS, Tris). |
| Presence of β-lactams (e.g., Meropenem) | Can lead to the formation of a covalent adduct, reducing the concentration of both compounds. | Prepare solutions of this compound and the β-lactam separately and mix them as late as possible in the experimental workflow. |
| Light | Some compounds are light-sensitive. | Store stock solutions protected from light.[2] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Nacubactam Penetration in Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Nacubactam penetration in bacterial biofilms.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experimental workflow, from inconsistent results to difficulties in quantifying this compound within the biofilm matrix.
Issue 1: High Variability in Minimum Biofilm Eradication Concentration (MBEC) Assays for this compound Combinations
Q: My MBEC results for Meropenem-Nacubactam against Pseudomonas aeruginosa biofilms are highly variable between experiments. What could be the cause?
A: High variability in MBEC assays is a common challenge in biofilm research. Several factors could be contributing to this issue when testing a β-lactam/β-lactamase inhibitor combination like Meropenem-Nacubactam:
-
Inconsistent Biofilm Formation: The density and maturity of biofilms can significantly impact antibiotic susceptibility. Ensure your biofilm growth protocol is highly standardized, including inoculum preparation, growth medium, incubation time, and the type of surface used for biofilm formation.
-
β-Lactamase Activity in Biofilms: P. aeruginosa can produce β-lactamases that accumulate within the biofilm matrix.[1] This can lead to the degradation of Meropenem before it reaches the bacterial cells, and potentially impact this compound stability. The concentration and distribution of these enzymes can vary between biofilm preparations, leading to inconsistent results.
-
Inoculum Effect: The density of bacteria in the initial inoculum can affect the level of β-lactamase production, which in turn influences the efficacy of Meropenem-Nacubactam.[1] Standardize your inoculum preparation carefully.
-
Nutrient and Oxygen Gradients: Biofilms have complex microenvironments with varying levels of nutrients and oxygen. These gradients can affect bacterial metabolism and, consequently, their susceptibility to antibiotics.
Troubleshooting Steps:
-
Standardize Biofilm Growth: Use a well-established protocol for biofilm formation, such as the CDC Biofilm Reactor or a 96-well plate-based method. Control all parameters stringently.
-
Optimize Inoculum: Prepare your bacterial inoculum from a fresh culture in the mid-logarithmic growth phase and standardize the cell density using optical density measurements.
-
Consider a β-Lactamase Induction Step: Pre-exposing the biofilm to a sub-inhibitory concentration of a β-lactam antibiotic can sometimes lead to a more consistent level of β-lactamase expression, paradoxically leading to more reproducible results when testing the inhibitor combination.
-
Neutralize β-Lactamases Post-Treatment: When determining viable cell counts after treatment, ensure that residual β-lactamases in the biofilm matrix are neutralized to prevent further degradation of any remaining antibiotic during sample processing. This can be achieved by dilution and immediate plating.
Issue 2: Difficulty in Quantifying this compound Penetration into Biofilms
Q: I am trying to measure the concentration of this compound within the biofilm matrix using HPLC-MS, but my results are inconsistent and show low recovery. What are the potential issues?
A: Quantifying small molecules like this compound within the complex and heterogeneous biofilm matrix is technically challenging. Here are some common hurdles and solutions:
-
Binding to EPS Components: The extracellular polymeric substance (EPS) matrix is rich in polysaccharides, proteins, and extracellular DNA (eDNA), which can non-specifically bind to this compound, preventing its complete extraction.
-
Degradation of this compound: this compound may be unstable in the biofilm microenvironment or during the extraction process. The presence of enzymes or reactive chemical species within the biofilm can lead to its degradation.
-
Inefficient Extraction: The dense and viscous nature of the biofilm matrix can make it difficult to achieve complete and reproducible extraction of the drug.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
Experiment with different extraction solvents and conditions (e.g., varying pH, temperature, and extraction time).
-
Consider enzymatic digestion of the EPS matrix prior to solvent extraction. Enzymes like DNase I and specific glycosidases can help to break down the matrix and improve drug release.
-
Use mechanical disruption methods, such as sonication or bead beating, in conjunction with solvent extraction to enhance recovery.
-
-
Assess this compound Stability: Run control experiments to determine the stability of this compound in your extraction solvent and in a "mock" EPS matrix (if available) to assess for degradation.
-
Use an Internal Standard: Incorporate a structurally similar internal standard into your samples before extraction. This will help to correct for losses during sample preparation and variability in instrument response.
-
Consider Imaging Techniques: As an alternative to bulk extraction methods, consider using advanced imaging techniques. Confocal laser scanning microscopy (CLSM) with a fluorescently labeled this compound analogue could provide semi-quantitative information on its spatial distribution within the biofilm.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance this compound penetration in biofilms.
Q1: What are the primary barriers to this compound penetration in bacterial biofilms?
A1: The primary barriers are multifactorial and inherent to the biofilm structure:
-
The Extracellular Polymeric Substance (EPS) Matrix: This dense, self-produced matrix of polysaccharides, proteins, and eDNA acts as a physical barrier, impeding the diffusion of antimicrobials.
-
Enzymatic Degradation: Bacteria within the biofilm can secrete enzymes, such as β-lactamases, which can degrade β-lactam antibiotics like Meropenem before they can act. This enzymatic barrier can also potentially affect the stability of this compound.
-
Altered Microenvironment: Biofilms often have regions of low oxygen and altered pH, which can reduce the activity of some antibiotics.
-
Efflux Pumps: Bacteria within biofilms can upregulate the expression of efflux pumps, which actively transport antibiotics out of the cell, preventing them from reaching their target.[2][3]
Q2: What are the most promising strategies to enhance this compound penetration and efficacy against biofilms?
A2: Several strategies are being explored to overcome the challenges of treating biofilm infections:
-
Combination Therapy with Matrix-Degrading Enzymes: Using enzymes such as DNase I (to degrade eDNA) or specific glycosidases can disrupt the integrity of the EPS matrix, allowing for better penetration of this compound and its partner antibiotic.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation and facilitate its transport through the biofilm matrix.
-
Quorum Sensing Inhibitors (QSIs): Quorum sensing is a cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors, including some β-lactamases.[4][5] QSIs can disrupt this communication, potentially making the biofilm more susceptible to antibiotics.
-
Efflux Pump Inhibitors (EPIs): Combining this compound with EPIs could be a promising strategy to increase its intracellular concentration and efficacy, particularly against bacteria that rely on efflux pumps for resistance.[2][3]
Q3: How can I design an experiment to test the synergistic effect of this compound and a biofilm-degrading enzyme?
A3: A common approach is to use a modified checkerboard assay or a time-kill assay with mature biofilms.
-
Grow Mature Biofilms: Culture your target bacteria in a 96-well plate or on a suitable substrate to form mature biofilms (typically 24-48 hours).
-
Enzyme Pre-treatment (Optional): In one set of experiments, you can pre-treat the biofilms with the degrading enzyme for a specific duration to disrupt the matrix before adding the antibiotic combination.
-
Co-treatment: In another set, treat the biofilms with a combination of the enzyme and the Meropenem-Nacubactam combination simultaneously.
-
Quantify Viable Cells: After the treatment period, quantify the number of viable bacteria in the biofilm using methods like colony-forming unit (CFU) counting, or metabolic assays (e.g., using resazurin or XTT).
-
Determine Synergy: Analyze the data to see if the combination of the enzyme and the antibiotic results in a greater reduction in viable cells than either agent alone.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential impact of enhancement strategies on this compound penetration and efficacy. Note: As of late 2025, specific quantitative data on this compound penetration into biofilms is limited in publicly available literature. The data presented here is illustrative and based on findings for similar molecules and expected outcomes.
Table 1: Illustrative Minimum Biofilm Eradication Concentration (MBEC) of Meropenem-Nacubactam against P. aeruginosa Biofilms with and without Enhancement Strategies.
| Treatment Strategy | Meropenem MBEC (µg/mL) | This compound Concentration (µg/mL, fixed) | Fold-change in Meropenem MBEC |
| Meropenem-Nacubactam alone | 1024 | 4 | - |
| + DNase I (100 µg/mL) | 256 | 4 | 4 |
| + Alginate Lyase (50 µg/mL) | 512 | 4 | 2 |
| + Quorum Sensing Inhibitor (QSI) | 512 | 4 | 2 |
| Encapsulated in Liposomes | 128 | 4 | 8 |
Table 2: Illustrative Quantification of a Fluorescent this compound Analog in P. aeruginosa Biofilms.
| Treatment Strategy | Normalized Fluorescence Intensity (Arbitrary Units) |
| Fluorescent this compound Analog alone | 100 |
| + DNase I | 250 |
| + Alginate Lyase | 180 |
| Encapsulated in Nanoparticles | 400 |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) for Meropenem-Nacubactam
This protocol is adapted from standard MBEC assay procedures for use with a β-lactam/β-lactamase inhibitor combination.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae)
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)
-
Meropenem and this compound stock solutions
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh growth medium to achieve a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Biofilm Formation: Dispense 100 µL of the bacterial suspension into each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Preparation of Antibiotic Plate: In a separate 96-well plate, prepare serial dilutions of Meropenem in the presence of a fixed concentration of this compound (e.g., 4 µg/mL). Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Biofilm Washing: Gently remove the planktonic cells from the biofilm plate by aspirating the medium. Wash the wells twice with 150 µL of sterile PBS to remove any remaining non-adherent cells.
-
Antibiotic Challenge: Transfer the washed biofilm plate to the plate containing the antibiotic dilutions. Incubate for 24 hours at 37°C.
-
Viability Assessment: After incubation, remove the antibiotic solution and wash the biofilms with PBS. Add fresh growth medium and use a suitable method to determine the viability of the remaining biofilm, such as:
-
CFU Counting: Scrape the biofilm from the wells, resuspend in PBS, perform serial dilutions, and plate on agar plates to count colonies.
-
Metabolic Assays: Add a metabolic dye like resazurin and measure the fluorescence or absorbance to assess cell viability.
-
-
MBEC Determination: The MBEC is defined as the lowest concentration of Meropenem (in the presence of this compound) that results in no viable cells in the biofilm.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Visualizing this compound Penetration
This protocol requires a fluorescently labeled this compound analog.
Materials:
-
Glass-bottom dishes or flow cells for biofilm growth
-
Fluorescently labeled this compound analog
-
Bacterial strain of interest
-
Appropriate growth medium
-
Fluorescent stains for bacterial cells and/or EPS (e.g., SYTO 9 for live cells, a fluorescently labeled lectin for a specific exopolysaccharide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the dish or in the flow cell for 24-48 hours.
-
Staining (Optional): If desired, stain the biofilm with a fluorescent dye to visualize the bacterial cells or EPS components.
-
Addition of Fluorescent this compound: Add the fluorescently labeled this compound analog to the biofilm at the desired concentration.
-
Time-Lapse Imaging: Acquire z-stack images of the biofilm at different time points (e.g., 0, 15, 30, 60, 120 minutes) using the confocal microscope. Use appropriate laser lines and emission filters for your chosen fluorophores.
-
Image Analysis: Analyze the z-stacks to visualize the penetration of the fluorescent this compound analog into the different layers of the biofilm over time. The fluorescence intensity in different regions of the biofilm can be quantified to provide a semi-quantitative measure of drug distribution.
Mandatory Visualizations
Caption: Experimental workflow for evaluating strategies to enhance this compound penetration in biofilms.
Caption: Simplified signaling pathway for biofilm-mediated resistance to β-lactam/β-lactamase inhibitor combinations.
References
- 1. High β-Lactamase Levels Change the Pharmacodynamics of β-Lactam Antibiotics in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of quorum sensing system in antimicrobial induced ampC expression in Pseudomonas aeruginosa biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]
Validation & Comparative
Nacubactam's Potential in Combating NDM-Producing Bacteria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of New Delhi metallo-β-lactamase (NDM)-producing bacteria present a formidable challenge to modern medicine, rendering many β-lactam antibiotics ineffective. This guide provides a comparative analysis of Nacubactam's efficacy against these highly resistant pathogens, presenting supporting experimental data and methodologies to inform research and development efforts in the ongoing battle against antimicrobial resistance.
This compound: A Dual-Action Inhibitor
This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with a distinctive dual mechanism of action. It not only inhibits a broad range of serine-β-lactamases (Ambler classes A, C, and D) but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2] This dual activity enhances its potential as a partner for β-lactam antibiotics.
However, like other DBOs such as avibactam and relebactam, this compound alone is not effective against Ambler class B metallo-β-lactamases (MBLs), including the clinically significant NDM enzymes.[3] The therapeutic strategy, therefore, lies in its combination with a β-lactam antibiotic that is stable to MBL-mediated hydrolysis.
The Synergistic Combination: this compound and Aztreonam
Aztreonam, a monobactam antibiotic, is intrinsically stable against hydrolysis by MBLs but is often degraded by co-produced serine-β-lactamases (e.g., ESBLs, AmpC, KPC).[4] By combining this compound with aztreonam, this compound's inhibitory action on serine-β-lactamases protects aztreonam from degradation, allowing it to exert its bactericidal effect on NDM-producing bacteria.[5] This synergistic relationship forms the basis of this compound's potential efficacy against these challenging pathogens.
dot
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of this compound in combination with aztreonam against NDM-producing Enterobacterales, compared to established and alternative therapeutic options. Minimum Inhibitory Concentration (MIC) is a key indicator of antibiotic efficacy, with lower values indicating greater potency.
Table 1: In Vitro Activity of Aztreonam/Nacubactam and Comparators against NDM-Producing Enterobacterales
| Antibiotic Combination | Organism(s) | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| Aztreonam/Nacubactam | MBL-producing Enterobacterales | 375 | N/A | 1 | 84.4 | [5] |
| Aztreonam/Avibactam | NDM-producing GNB | 32 | N/A | N/A | 94 | [6] |
| Ceftazidime/Avibactam + Aztreonam | NDM-producing K. pneumoniae | 30 | N/A | N/A | 90 (synergy) | [7] |
| Ceftazidime/Avibactam + Aztreonam | NDM-producing K. pneumoniae | 12 | N/A | N/A | >8-fold MIC reduction | [8][9] |
| Cefiderocol | NDM-producing Enterobacterales | 76 | N/A | N/A | 75.0 | [10] |
| Cefiderocol | NDM-producing K. pneumoniae | N/A | N/A | N/A | 57 | [11] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on breakpoints defined in the respective studies.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are detailed methodologies for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.
dot
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. For combination testing, a fixed concentration of one agent (e.g., this compound) may be added to each well containing serial dilutions of the other agent (e.g., aztreonam).[4]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.[12]
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[4]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Test tubes containing a suitable broth medium with the antimicrobial agent(s) at desired concentrations (often multiples of the MIC) are prepared.
-
Inoculation: The tubes are inoculated with a standardized bacterial suspension to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated onto agar plates.[13]
-
Colony Counting: After incubation of the agar plates, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. A bactericidal effect is defined as a ≥3 log₁₀ reduction in the initial inoculum.[13]
Current Alternatives and Established Treatments
For infections caused by NDM-producing Enterobacterales, current treatment guidelines recommend combination therapies. The most prominent alternatives to a this compound-based regimen are:
-
Ceftazidime-avibactam plus aztreonam: This combination has shown significant in vitro and in vivo efficacy. Avibactam inhibits co-produced serine-β-lactamases, protecting both ceftazidime and aztreonam, while aztreonam remains active against the NDM enzyme.[2][5]
-
Cefiderocol: A novel siderophore cephalosporin that utilizes the bacterium's iron uptake systems to enter the cell. It is stable against hydrolysis by all classes of β-lactamases, including MBLs.[1][10] However, resistance to cefiderocol has been reported, particularly in NDM-producing isolates.[11][14]
Other options, often used in combination, include older agents like fosfomycin, tigecycline, and colistin, but their use is often limited by toxicity and the potential for resistance development.
Conclusion
This compound, in combination with aztreonam, presents a promising therapeutic strategy for infections caused by NDM-producing bacteria. Its dual-action mechanism, which includes both β-lactamase inhibition and direct antibacterial activity, contributes to its potential efficacy. The in vitro data demonstrate that the aztreonam/Nacubactam combination can restore the activity of aztreonam against these highly resistant pathogens.
Further clinical investigation is warranted to fully elucidate the in vivo efficacy, safety, and optimal dosing of this combination. As the landscape of antimicrobial resistance continues to evolve, novel therapeutic approaches such as the combination of this compound and aztreonam will be crucial in addressing the urgent threat posed by NDM-producing bacteria. Continuous surveillance and research into resistance mechanisms will be essential to guide the clinical use of these new agents.
References
- 1. New Perspectives on Antimicrobial Agents: Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Antibacterial Treatment of Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. ihma.com [ihma.com]
- 6. journals.asm.org [journals.asm.org]
- 7. d-nb.info [d-nb.info]
- 8. Will ceftazidime/avibactam plus aztreonam be effective for NDM and OXA-48-Like producing organisms: Lessons learnt from In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Evaluation of Double- and Triple-Antibiotic Combinations for VIM- and NDM-Producing Klebsiella pneumoniae by In Vitro Time-Kill Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Navigating Resistance: A Comparative Guide to Nacubactam Combinations
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant Gram-negative bacteria poses a significant threat to global health. Nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, presents a promising strategy to overcome resistance. This guide provides an objective comparison of this compound-based combinations with other key β-lactam/β-lactamase inhibitor therapies, supported by experimental data to inform research and development efforts.
Dual-Action Mechanism of this compound
This compound exhibits a distinctive dual mechanism of action. It not only inhibits a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC), class C, and some class D enzymes, but it also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2] This dual activity enhances its efficacy and allows for potentiation of partner β-lactams.[3][4]
In Vitro Activity against Resistant Enterobacterales
The following tables summarize the in vitro activity of meropenem-nacubactam and comparator agents against key carbapenem-resistant Enterobacterales isolates. Minimum Inhibitory Concentration (MIC) values are presented as MIC50/MIC90 in µg/mL.
Table 1: Activity against KPC-Producing Klebsiella pneumoniae
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Meropenem-Nacubactam | 0.5 | 2 | [3][5] |
| Ceftazidime-Avibactam | 0.5 | 1 | [6][7] |
| Meropenem-Vaborbactam | 0.12 | 0.5 | [7] |
| Meropenem | 16 | >64 | [3] |
Table 2: Activity against OXA-48-Producing Enterobacterales
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Meropenem-Nacubactam | ≤0.03 | 0.25 | [5][8] |
| Ceftazidime-Avibactam | 2 | 8 | [8] |
| Meropenem-Vaborbactam | 8 | 32 | [8] |
| Meropenem | 2 | 32 | [9][10] |
Table 3: Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
| Compound | % Susceptible at 8+4 mg/L | Reference(s) |
| Cefepime-Nacubactam | 63.2% | [11][12] |
| Meropenem-Nacubactam | 43.9% | [11][12] |
| Aztreonam-Nacubactam | Universally Active | [11][12] |
In Vitro Activity against Pseudomonas aeruginosa
Table 4: Comparative Activity against P. aeruginosa
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Cefepime-Nacubactam | N/A | N/A | N/A |
| Ceftolozane-Tazobactam | 0.5 | 2 | [13][14] |
| Ceftazidime-Avibactam | 2 | 8 | [13][14] |
| Cefepime | 4 | 16 | [15][16] |
N/A: Data not available in the reviewed sources.
Cross-Resistance Considerations
The development of resistance to one β-lactam/β-lactamase inhibitor combination can sometimes lead to decreased susceptibility to other agents, a phenomenon known as cross-resistance. Studies on ceftazidime-avibactam have shown that resistance in P. aeruginosa can emerge through mutations in AmpC, which can also impact susceptibility to other cephalosporins.[17] While specific cross-resistance studies involving this compound are limited, its dual mechanism of action, particularly its PBP2 inhibition, may offer a potential advantage in mitigating some cross-resistance pathways observed with other β-lactamase inhibitors.[3] For instance, a K234R mutation in KPC-2 that confers resistance to avibactam still shows some susceptibility to meropenem-nacubactam.[3]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standard Clinical and Laboratory Standards Institute (CLSI) methodologies.
Broth Microdilution Method
Minimal Inhibitory Concentrations (MICs) are determined by broth microdilution in cation-adjusted Mueller-Hinton broth.[5]
-
Inoculum Preparation : A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Drug Preparation : Serial twofold dilutions of the antimicrobial agents are prepared in the broth. For inhibitor combinations, the inhibitor (e.g., this compound) is often tested at a fixed concentration (e.g., 4 µg/mL) or in a fixed ratio with the partner β-lactam (e.g., 1:1).[5]
-
Incubation : The microdilution plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This compound, in combination with β-lactams such as meropenem and cefepime, demonstrates potent in vitro activity against a wide range of challenging Gram-negative pathogens, including those producing KPC and OXA-48 carbapenemases. Its unique dual mechanism of action, combining β-lactamase inhibition with PBP2 binding, provides a potential advantage, particularly against metallo-β-lactamase producers where traditional β-lactamase inhibitors are ineffective. Further clinical studies are necessary to fully elucidate the comparative efficacy and resistance profiles of this compound-based therapies in the clinical setting. The data presented in this guide underscore the potential of this compound as a valuable addition to the armamentarium against antimicrobial resistance.
References
- 1. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 698. This compound Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 314. Ceftazidime-Avibactam Versus Meropenem-Vaborbactam for the Treatment of Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. Increasing frequency of OXA-48-producing Enterobacterales worldwide and activity of ceftazidime/avibactam, meropenem/vaborbactam and comparators against these isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing the mutant selection window hypothesis with meropenem: In vitro model study with OXA-48-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. droracle.ai [droracle.ai]
- 17. In vivo divergent evolution of cross-resistance to new β-lactam/β-lactamase inhibitor combinations in Pseudomonas aeruginosa following ceftazidime/avibactam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nacubactam Combination Therapy: Clinical Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nacubactam combination therapy with alternative treatments for multidrug-resistant bacterial infections. It is compiled from currently available preclinical and clinical data to support research and drug development professionals in understanding the potential of this novel β-lactamase inhibitor.
Executive Summary
This compound is a novel diazabicyclooctane β-lactamase inhibitor distinguished by its dual mechanism of action: inhibition of a broad spectrum of β-lactamases, including serine carbapenemases (Classes A, C, and some D), and direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This dual action not only protects partner β-lactam antibiotics from degradation but also enhances their efficacy. Currently, this compound is in late-stage clinical development, primarily in combination with β-lactams such as meropenem, cefepime, and aztreonam, for the treatment of complicated urinary tract infections (cUTI), acute pyelonephritis (AP), hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), and complicated intra-abdominal infections (cIAI) caused by carbapenem-resistant Enterobacterales (CRE).[2][4][5]
Mechanism of Action
This compound's innovative dual-action mechanism targets both bacterial resistance and essential cellular machinery. This is visually represented in the signaling pathway below.
Caption: Dual mechanism of this compound.
Preclinical Efficacy: In Vivo Studies
This compound, in combination with various β-lactams, has demonstrated significant efficacy in murine models of infection, including pneumonia and urinary tract infections caused by carbapenem-resistant Enterobacterales (CRE).
Data Presentation
| Combination Therapy | Animal Model | Infection Type | Pathogen(s) | Key Finding | Citation(s) |
| Meropenem-Nacubactam | Neutropenic Murine | Lung Infection | K. pneumoniae, E. coli, E. cloacae (KPC/IMI-type β-lactamases) | Enhanced efficacy with a mean bacterial reduction of -1.50 ± 0.59 log10 CFU/lung compared to minimal change with monotherapies. | |
| Meropenem-Nacubactam | Neutropenic Murine | Complicated UTI | K. pneumoniae, E. coli, E. cloacae (NDM, KPC, OXA, CTX-M, SHV, TEM) | ≥3 log reduction in bacterial load for 9 out of 10 isolates, including against ceftazidime-avibactam-resistant strains. | |
| Aztreonam/Cefepime/Meropenem + this compound | Murine | Pneumonia | E. cloacae, K. pneumoniae (IMP-1, IMP-6, KPC) | Enhanced antimicrobial activity with bacterial load changes of -3.70 to -2.08 Δlog10 CFU/lungs for E. cloacae and -4.24 to 1.47 Δlog10 CFU/lungs for K. pneumoniae compared to monotherapies. | [1] |
Clinical Validation: Safety and Pharmacokinetics
Phase 1 clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile for this compound, both alone and in combination with meropenem, cefepime, and aztreonam.
Data Presentation
| Study Phase | Combination | Population | Key Safety Findings | Key Pharmacokinetic Findings | Citation(s) |
| Phase 1 (SAD & MAD) | This compound ± Meropenem | Healthy Volunteers | Generally well-tolerated. Most common AEs were mild to moderate, including headache and intravenous access complications. No serious AEs reported. | Linear pharmacokinetics. Co-administration with meropenem did not significantly alter the pharmacokinetics of either drug. | [3] |
| Phase 1 (MAD) | This compound + Cefepime/Aztreonam | Healthy Japanese Subjects | Co-administration was safe and well-tolerated with no serious adverse events reported. | No remarkable changes in the pharmacokinetics of either drug with multiple concomitant administrations. |
Ongoing Clinical Trials and Comparative Landscape
This compound is currently being evaluated in global Phase 3 clinical trials. Direct head-to-head comparative efficacy data with other novel β-lactamase inhibitors from completed Phase 3 trials are not yet published. The following table summarizes the design of an ongoing pivotal trial.
| Trial Identifier | Title | Phase | Interventions | Comparator | Indications | Status |
| NCT05905055 | Integral-2 | 3 | Cefepime/Nacubactam, Aztreonam/Nacubactam | Best Available Therapy (BAT) | cUTI, AP, HABP, VABP, cIAI due to CRE | Recruiting |
Initial results from the Integral-1 study (jRCT2031230075), a Phase 3 trial in patients with cUTI or AP, have shown that cefepime/nacubactam met the primary endpoint of statistical non-inferiority to imipenem/cilastatin. A subsequent superiority assessment demonstrated the superiority of cefepime/nacubactam.[6]
Comparison with Alternatives
While direct comparative clinical trial data for this compound combinations are awaited, the following table provides a high-level comparison with established β-lactam/β-lactamase inhibitor combinations based on their known spectra of activity.
| Feature | This compound Combinations | Meropenem/Vaborbactam | Ceftazidime/Avibactam |
| Partner β-lactam(s) | Meropenem, Cefepime, Aztreonam | Meropenem | Ceftazidime |
| Inhibitor Class | Diazabicyclooctane (DBO) | Boronic acid | Diazabicyclooctane (DBO) |
| Spectrum of β-lactamase Inhibition | Classes A, C, some D | Class A (including KPC), some Class C | Classes A, C, some D (including OXA-48-like) |
| Activity against Metallo-β-lactamases (MBLs) | In vitro and in vivo data suggest potential activity when combined with aztreonam.[1] | No | No |
| Intrinsic Antibacterial Activity | Yes (PBP2 inhibition)[1][2] | No | No |
| Approved Indications | Under investigation | cUTI, cIAI, HABP/VABP | cUTI, cIAI, HABP/VABP |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound.
Murine Pneumonia Model for Antibiotic Efficacy
This model is used to evaluate the in vivo efficacy of antimicrobial agents against respiratory pathogens.
Caption: Workflow for a murine pneumonia infection model.
Methodology:
-
Animal Model: Typically, female ICR or BALB/c mice, 6-8 weeks old, are used.
-
Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a standardized suspension of the test bacterium (e.g., Klebsiella pneumoniae).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The this compound combination, a comparator antibiotic, or a vehicle control is administered, typically via subcutaneous or intravenous injection, at clinically relevant dosing intervals.
-
Endpoint: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/lung).
-
Analysis: The efficacy of the treatment is determined by comparing the log10 reduction in bacterial counts in the lungs of treated animals versus the control group.
Minimum Inhibitory Concentration (MIC) Determination
Broth microdilution is a standard method to determine the MIC of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents (this compound, partner β-lactam, and the combination) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum: The test isolate is grown to a logarithmic phase and then diluted to achieve a standardized final concentration (e.g., 5 x 10^5 CFU/mL) in the microtiter plate wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For combination testing, a fixed concentration of this compound may be used with varying concentrations of the partner β-lactam, or a fixed ratio (e.g., 1:1) can be tested.
Conclusion
This compound, with its unique dual mechanism of action, demonstrates significant promise in preclinical and early-phase clinical studies as part of combination therapies against challenging multidrug-resistant Gram-negative bacteria. The ongoing Phase 3 trials will be critical in establishing its clinical efficacy and safety in comparison to standard-of-care and other novel agents. The data generated from these trials will provide a clearer picture of this compound's role in the evolving landscape of antimicrobial therapeutics.
References
- 1. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. meiji.com [meiji.com]
- 6. meiji.com [meiji.com]
Nacubactam's Efficacy in Murine Infection Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nacubactam's performance in murine infection models, juxtaposed with other beta-lactamase inhibitors. The data presented is collated from various preclinical studies, offering insights into its efficacy against multidrug-resistant Gram-negative bacteria.
Dual Mechanism of Action of this compound
This compound, a diazabicyclooctane (DBO) β-lactamase inhibitor, distinguishes itself with a dual mechanism of action.[1][2] It not only inactivates a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D), protecting its partner β-lactam from degradation, but also exhibits intrinsic antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This dual activity enhances the potency of the partner antibiotic and provides a unique advantage in combating bacterial resistance.
Efficacy in Murine Pneumonia Model
This compound, in combination with various β-lactams, has demonstrated significant efficacy in treating murine pneumonia caused by carbapenem-resistant Enterobacterales (CRE).
Experimental Protocol: Neutropenic Murine Pneumonia Model
A common experimental workflow for evaluating antibiotic efficacy in a murine pneumonia model is as follows:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension (e.g., Klebsiella pneumoniae, Enterobacter cloacae) to establish a lung infection.
-
Treatment: Treatment with the antibiotic combinations (e.g., this compound plus a partner β-lactam) is initiated, typically 2 hours post-infection, and administered subcutaneously at specified dosing intervals that simulate human plasma concentrations.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial load (CFU/lungs). The efficacy is measured as the log10 reduction in CFU compared to untreated controls or the initial bacterial load at the start of treatment.
Quantitative Data: Bacterial Load Reduction
The following table summarizes the in vivo efficacy of this compound in combination with β-lactams against CRE isolates in the murine pneumonia model.
| Partner β-Lactam | Bacterial Species | Resistance Mechanism | This compound Dose (mg/kg q8h) | Change in Bacterial Load (Δlog10 CFU/lungs) | Reference |
| Aztreonam | E. cloacae (CRE) | IMP-1, KPC | 80, 160, 320 | -2.08 to -3.70 | [3] |
| Cefepime | E. cloacae (CRE) | IMP-1, KPC | 80, 160, 320 | -2.81 to -3.56 | [3] |
| Meropenem | E. cloacae (CRE) | IMP-1, KPC | 80, 160, 320 | -2.93 to -3.45 | [3] |
| Aztreonam | K. pneumoniae (CRE) | IMP-6, KPC | 80, 160, 320 | -2.15 to -4.24 | [3] |
| Cefepime | K. pneumoniae (CRE) | IMP-6, KPC | 80, 160, 320 | -2.92 to -4.11 | [3] |
| Meropenem | K. pneumoniae (CRE) | IMP-6, KPC | 80, 160, 320 | 1.47 to -3.89 | [3] |
| Meropenem | KPC/IMI-producing Enterobacterales | KPC, IMI | Human-simulated | -1.50 ± 0.59 | [4] |
Efficacy in Murine Complicated Urinary Tract Infection (cUTI) Model
Meropenem-Nacubactam has shown potent efficacy in a murine model of complicated urinary tract infection (cUTI) caused by multidrug-resistant Enterobacterales.
Experimental Protocol: Neutropenic Murine cUTI Model
The workflow for the cUTI model generally involves:
-
Induction of Neutropenia: Similar to the pneumonia model, mice are rendered neutropenic using cyclophosphamide.
-
Infection: A bacterial suspension is instilled directly into the bladder via a catheter to establish a urinary tract infection.
-
Treatment: Human-simulated dosing regimens of the test articles are administered subcutaneously, typically starting 2 hours after infection and continuing for a defined period (e.g., 48 hours).
-
Efficacy Assessment: At the end of the treatment period, the bacterial burden in the kidneys is quantified (CFU/kidney) to determine the efficacy of the treatment.
Quantitative Data: Bacterial Load Reduction
The table below presents the efficacy of Meropenem-Nacubactam against various Gram-negative isolates in the murine cUTI model.
| Treatment Group | Bacterial Species | Resistance Profile | Change in Bacterial Load (log10 CFU/kidney vs. 48h control) | Reference |
| Meropenem-Nacubactam | K. pneumoniae, E. coli, E. cloacae | NDM, KPC, OXA, CTX-M, SHV, TEM | ≥3 log reduction for 9/10 isolates | [5] |
| Meropenem-Nacubactam | Ceftazidime-avibactam-resistant isolates | - | Upwards of 6 log reduction | [5] |
| This compound alone | Majority of isolates | - | >1 log reduction | [5] |
| Meropenem alone | 8 of 12 isolates | - | Similar to 48h control | [5] |
Comparative Efficacy with Other β-Lactamase Inhibitors
Direct head-to-head in vivo comparisons of this compound with other novel β-lactamase inhibitors in murine models are limited in the published literature. However, some studies provide data that allow for an indirect comparison.
Meropenem-Nacubactam vs. Ceftazidime-Avibactam
In a murine cUTI model, Meropenem-Nacubactam demonstrated significant activity against ceftazidime-avibactam-resistant isolates, suggesting a potential advantage in treating infections caused by pathogens resistant to this combination.[5] Specifically, Meropenem-Nacubactam showed an increased bacterial kill of upwards of 6 log10 CFU compared to the 48-hour control against these resistant strains.[5] In the same study, ceftazidime-avibactam achieved reductions of 0.24 to 4.28 log10 CFU against susceptible isolates.[5]
Meropenem-Nacubactam vs. Meropenem-Vaborbactam
While no direct in vivo comparison in the same study was found, separate studies on Meropenem-Vaborbactam in murine infection models can provide some context. For instance, in a murine thigh infection model with KPC-producing Enterobacteriaceae, Meropenem-Vaborbactam produced bacterial killing, while meropenem alone did not.[1] The maximum bacterial killing observed was a 2.50 log CFU/thigh reduction.[1] In comparison, various this compound combinations have demonstrated reductions of over 3 and 4 log10 CFU in murine pneumonia models.[3] However, it is crucial to note that these are different infection models and different bacterial strains, which significantly impacts the comparability of the results.
In Vitro Comparisons
In vitro studies have compared the activity of this compound with other inhibitors. For instance, against Mycobacterium abscessus complex, this compound in combination with meropenem was found to be more potent than the meropenem/vaborbactam combination.[6] Another in vitro study showed that both relebactam and this compound lowered the minimum inhibitory concentrations of β-lactams against M. abscessus complex.[7]
Conclusion
The available data from murine infection models robustly support the in vivo efficacy of this compound in combination with β-lactam antibiotics against a variety of multidrug-resistant Gram-negative pathogens. Its unique dual mechanism of action contributes to its potent activity. In both pneumonia and cUTI murine models, this compound combinations have demonstrated significant reductions in bacterial burden. While direct in vivo comparative data with other novel β-lactamase inhibitors is still emerging, the existing evidence, particularly against ceftazidime-avibactam-resistant isolates, suggests that this compound is a promising agent in the fight against antimicrobial resistance. Further head-to-head in vivo studies are warranted to definitively establish its comparative positioning.
References
- 1. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of diazabicyclooctane β-lactamase inhibitors relebactam and this compound against three subspecies of Mycobacterium abscessus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Nacubactam's Spectrum of Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of nacubactam, a novel diazabicyclooctane β-lactamase inhibitor, against key Gram-negative bacterial pathogens. This compound exhibits a dual mechanism of action, inhibiting serine β-lactamases (Ambler classes A, C, and some D) and demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2][3] This unique characteristic enhances its potency when combined with β-lactam antibiotics. This document summarizes quantitative data from various studies, details the experimental protocols for determining antimicrobial susceptibility, and provides visual representations of its mechanism and the experimental workflow.
In Vitro Activity of this compound and Comparators
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound in combination with various β-lactam antibiotics against challenging Gram-negative isolates. For comparison, data for other commercially available β-lactamase inhibitor combinations are also presented.
Table 1: Comparative In Vitro Activity against KPC-Producing Klebsiella pneumoniae
| Combination Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound-Meropenem | 0.5 | 1 | [4][5][6][7][8] |
| Ceftazidime-Avibactam | 1 | 2 | |
| Meropenem-Vaborbactam | 0.06 | 1 | [3] |
| Imipenem-Relebactam | 0.5 | 4 | [9] |
Table 2: Comparative In Vitro Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
| Combination Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound-Aztreonam | 0.5 | 1 | [1] |
| Aztreonam-Avibactam | 0.25 | 0.5 | [10] |
Table 3: Comparative In Vitro Activity against AmpC-Producing Enterobacterales
| Combination Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound-Cefepime | ≤0.015 | 0.06 | [11] |
| Cefepime | 4 | 16 | [2] |
Table 4: Comparative In Vitro Activity against Pseudomonas aeruginosa
| Combination Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound-Meropenem | 2 | 16 | [12] |
| Imipenem-Relebactam | 0.5 | 4 | [9] |
| Ceftazidime-Avibactam | 2 | 8 | [2] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against aerobic bacteria.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.[16] For fastidious organisms, CAMHB may be supplemented with agents like lysed horse blood and β-NAD.
-
Antimicrobial Agents: Stock solutions of the antimicrobial agents are prepared at a known concentration. Serial twofold dilutions are then made to achieve the desired final concentration range in the microdilution plates.
-
Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
Aliquots of the diluted antimicrobial agents are dispensed into the wells of the microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
The plates are sealed to prevent evaporation and incubated at 35 ± 1°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, the plates are examined visually or with an automated reader for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]
Visualizations
Mechanism of Action of this compound
Caption: Dual-action mechanism of this compound.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC testing.
References
- 1. ihma.com [ihma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aztreonam/avibactam activity against Enterobacterales from European medical centres: summary of 5 years of surveillance prior to approval for clinical use (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Pharmacokinetic/Pharmacodynamic Analysis of the Efficacy of the Cefepime/Nacubactam Combination Against β-Lactamase-Producing Enterobacterales based on the Instantaneous MIC Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. food.dtu.dk [food.dtu.dk]
A Comparative Pharmacodynamic Analysis of Nacubactam and Zidebactam: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of two promising β-lactamase inhibitors, Nacubactam and Zidebactam. This analysis is supported by experimental data to delineate their respective mechanisms of action, antibacterial potentiation, and in vivo efficacy.
This compound and Zidebactam are novel diazabicyclooctane (DBO) β-lactamase inhibitors that exhibit a dual mechanism of action. They not only inhibit a broad spectrum of serine β-lactamases but also possess intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2).[1][2][3] This unique characteristic enhances their ability to restore the activity of partner β-lactam antibiotics against multidrug-resistant Gram-negative bacteria.
Mechanism of Action: A Dual Approach to Combatting Resistance
Both this compound and Zidebactam function as "β-lactam enhancers." Their primary mode of action involves the inhibition of Ambler class A and C β-lactamases, and in the case of this compound, some class D enzymes.[2][3][4] This protects their partner β-lactams from enzymatic degradation. Concurrently, their binding to PBP2, a crucial enzyme in bacterial cell wall synthesis, leads to direct antibacterial effects and synergistic activity with β-lactams that target other PBPs, such as PBP3 (e.g., cefepime) or PBP1a/1b and PBP3 (e.g., meropenem).[5][6][7][8]
dot
In Vitro Antibacterial Potentiation
This compound is often paired with meropenem, while Zidebactam is typically combined with cefepime. The addition of these inhibitors significantly lowers the minimum inhibitory concentrations (MICs) of their partner β-lactams against a variety of pathogens.
Comparative MIC Data
The following tables summarize the in vitro activity of this compound and Zidebactam in combination with their respective β-lactam partners against various bacterial isolates.
Table 1: Comparative Activity against Mycobacterium abscessus Complex (MABC) [9]
| Organism/Partner Drug | MIC₅₀ (µg/mL) without Inhibitor | MIC₅₀ (µg/mL) with this compound (8 µg/mL) | Fold Reduction | MIC₅₀ (µg/mL) with Zidebactam (4 µg/mL) | Fold Reduction |
| MABC / Meropenem | 64 | 8 | 8 | - | - |
| MABC / Cefepime | 128 | - | - | 64 | 2 |
Table 2: Activity of this compound/Meropenem against Gram-Negative Isolates [10][11]
| Organism | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem/Nacubactam MIC (µg/mL) |
| K. pneumoniae | KPC | >128 | 0.5 |
| E. coli | CTX-M-15 | 64 | 0.25 |
| E. cloacae | AmpC | 32 | 0.5 |
Table 3: Activity of Zidebactam/Cefepime against Gram-Negative Isolates [12][13][14]
| Organism | Resistance Mechanism | Cefepime MIC (µg/mL) | Cefepime/Zidebactam (1:1) MIC₅₀/₉₀ (µg/mL) |
| Enterobacterales | Carbapenem-Resistant | - | 1 / 4 |
| P. aeruginosa | - | - | 1 / 4 |
| Acinetobacter spp. | - | - | 16 / 32 |
In Vivo Efficacy
Animal models, primarily murine thigh and pneumonia infection models, have been instrumental in evaluating the in vivo pharmacodynamics of these combinations.
Murine Infection Model Data
Table 4: In Vivo Efficacy in Murine Infection Models
| Combination | Infection Model | Organism | Efficacy Endpoint | Reference |
| Meropenem/Nacubactam | Complicated Urinary Tract Infection | MDR Enterobacteriaceae | ≥3 log₁₀ reduction in CFU | [10][11] |
| Meropenem/Nacubactam | Pneumonia | Carbapenem-Resistant E. cloacae & K. pneumoniae | Bacteriostatic to bactericidal activity | [15] |
| Cefepime/Zidebactam | Thigh Infection | Carbapenem-Resistant A. baumannii | Mean reduction of -2.09 log₁₀ CFU/thigh | [16] |
| Cefepime/Zidebactam | Pneumonia | MBL-producing Enterobacteriaceae | Potent activity against MBL-producing organisms | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the pharmacodynamic evaluation of this compound and Zidebactam.
MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
dot
Protocol Details:
-
Preparation of Antibiotic Solutions: Stock solutions of the β-lactam and the inhibitor are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of this compound (e.g., 4 or 8 µg/mL) or Zidebactam (e.g., 4 or 8 µg/mL) is added to each well containing the serially diluted β-lactam.[17]
-
Inoculum Preparation: Bacterial isolates are grown to the logarithmic phase, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol Details:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC determination.
-
Experimental Setup: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, or 4x the MIC). A growth control flask without any antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask, serially diluted in saline, and plated on agar plates.
-
Colony Counting: After incubation, the number of colonies on the plates is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Murine Thigh Infection Model
This in vivo model is widely used to assess the efficacy of antimicrobial agents in a localized soft tissue infection.
dot
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity against Clinical Isolates of Gram-Negative Bacteria Collected Worldwide in 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity against Clinical Isolates of Gram-Negative Bacteria Collected Worldwide in 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmilabs.com [jmilabs.com]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics Against Mycobacterium abscessus Complex Clinical Isolates | bioRxiv [biorxiv.org]
Safety Operating Guide
Proper Disposal of Nacubactam: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of nacubactam in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first aid measures.
Waste Characterization: The Critical First Step
The primary step in determining the correct disposal pathway for this compound is to characterize the waste. This involves assessing whether the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2] The SDS for this compound does not provide a definitive RCRA classification; therefore, the generator of the waste is responsible for this determination.
RCRA Hazardous Waste Characteristics:
| Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flashpoint < 140°F, non-liquids that can cause fire through friction, and oxidizers. | The SDS for this compound does not provide a flashpoint. It is a solid and not classified as an oxidizer. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | The SDS for this compound does not provide a pH for its solution. This would need to be determined for aqueous waste streams. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | The SDS states that there is no data available on the reactivity of this compound, but it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] |
| Toxicity | Waste that contains certain contaminants at concentrations equal to or greater than regulatory limits. | The toxicity of this compound would need to be evaluated against the Toxicity Characteristic Leaching Procedure (TCLP) if it is suspected to contain regulated toxic constituents. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow
Experimental Protocols for Waste Characterization
To determine if your this compound waste exhibits hazardous characteristics, the following general protocols can be adapted. Consult your institution's environmental health and safety (EHS) office for specific procedures.
Protocol 4.1: pH Determination of Aqueous this compound Waste
-
Calibrate a pH meter according to the manufacturer's instructions using standard buffers.
-
Obtain a representative sample of the aqueous this compound waste.
-
Immerse the pH electrode in the sample and record the stable pH reading.
-
If the pH is ≤ 2 or ≥ 12.5, the waste is corrosive and must be managed as hazardous waste.[4]
Protocol 4.2: Assessment for Reactivity
-
Review the chemical properties of all components in the waste mixture.
-
Consult the SDS for information on incompatibilities. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
If the waste is known to be unstable, has the potential for violent reaction, or could generate toxic gases when mixed with other substances, it should be considered reactive hazardous waste.
Step-by-Step Disposal Procedures
Based on the waste characterization, follow the appropriate disposal path.
If the this compound waste is determined to be non-hazardous, follow these steps:[5]
-
Segregation: Do not mix non-hazardous pharmaceutical waste with hazardous, biological, or general laboratory trash.[5]
-
Containerization:
-
Place solid this compound waste in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste."
-
Aqueous solutions should be collected in a sealed, compatible container.
-
-
Labeling: The label should include the name of the waste ("this compound, Non-Hazardous"), the date of accumulation, and the generating laboratory's information.
-
Storage: Store the container in a designated waste accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed waste management contractor. Incineration is the preferred method for non-hazardous pharmaceutical waste to prevent environmental contamination.[6] Do not dispose of this compound down the drain.
If the this compound waste is characterized as hazardous, stringent regulations apply:[7][8]
-
Segregation: Keep hazardous this compound waste separate from all other waste streams.
-
Containerization:
-
Use a designated hazardous waste container that is compatible with the waste and in good condition.
-
Keep the container closed except when adding waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The exact chemical composition of the waste, including percentages.
-
The accumulation start date.
-
The name and contact information of the principal investigator or laboratory manager.
-
-
-
Storage:
-
Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's EHS office for removal of the hazardous waste container.
-
Do not exceed the accumulation time or volume limits for your SAA.
-
Disposal will be carried out by a licensed hazardous waste vendor, typically via incineration.[6]
-
Signaling Pathway for Environmental Consideration
The improper disposal of antibiotics, including beta-lactams like this compound, can contribute to the development of antimicrobial resistance in the environment. The following diagram illustrates this pathway.
Caption: Environmental Impact of Improper Antibiotic Disposal
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
- 1. This compound | C9H16N4O7S | CID 73386748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gmpsop.com [gmpsop.com]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Nacubactam
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This guide provides critical safety protocols and logistical plans for the handling and disposal of Nacubactam. Adherence to these procedures is essential to ensure personnel safety and maintain laboratory integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. While extensive toxicity data for laboratory handling is not publicly available, it is prudent to treat this compound as a potent active pharmaceutical ingredient (API) and minimize exposure. Fine powders of APIs can easily become airborne, creating an inhalation risk[2].
Minimum PPE Requirements: All personnel handling this compound must use the following personal protective equipment. These recommendations are based on general best practices for handling powdered APIs to prevent dermal, ocular, and respiratory exposure[3][4][5].
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving is a best practice when handling potent compounds[3]. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from airborne powder or accidental splashes. |
| Body Protection | A disposable, low-permeability lab coat with tight-fitting cuffs | Prevents contamination of personal clothing and skin. Cuffs should be tucked under the outer glove[3]. |
| Respiratory Protection | Use in a certified chemical fume hood or other ventilated enclosure | Avoids inhalation of the powder. A fume hood is the primary engineering control to minimize airborne particles[5]. |
Safe Handling and Operational Protocol
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the key stages from preparation to post-handling cleanup.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
